molecular formula C15H20O3 B139455 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane CAS No. 63659-17-6

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Cat. No.: B139455
CAS No.: 63659-17-6
M. Wt: 248.32 g/mol
InChI Key: DQRZXLUCRJNWKV-UHFFFAOYSA-N
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Description

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRZXLUCRJNWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40472924
Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
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Molecular Weight

248.32 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63659-17-6
Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
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Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
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Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE
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Foundational & Exploratory

Technical Profile: Betaxolol Impurity C (CAS 63659-17-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of CAS 63659-17-6, structured for researchers and drug development professionals.

Physicochemical Characterization, Synthesis, and Control Strategies

Executive Summary

CAS 63659-17-6 , officially designated as Betaxolol Impurity C (EP/USP), is a critical process-related intermediate in the synthesis of the cardioselective


-blocker Betaxolol. Chemically identified as (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane , this compound represents the electrophilic glycidyl ether precursor that undergoes aminolysis to yield the final Active Pharmaceutical Ingredient (API).

Significance in Drug Development:

  • Critical Quality Attribute (CQA): As an epoxide-containing intermediate, CAS 63659-17-6 is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability. Regulatory guidelines (ICH M7) mandate its rigorous control to parts-per-million (ppm) levels in the final drug substance.

  • Synthetic Origin: It is the direct product of the alkylation of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin.

  • Stability Profile: The oxirane ring renders the molecule sensitive to hydrolysis and nucleophilic attack, necessitating specific handling protocols to prevent degradation into the corresponding diol (Betaxolol Impurity E).

Disambiguation Note: Automated databases occasionally mislink this CAS number to Sunifiram (a piperazine nootropic). Researchers must verify the structure; CAS 63659-17-6 strictly refers to the Betaxolol epoxide intermediate .

Physicochemical Profile

The following data consolidates experimental and predicted characteristics for CAS 63659-17-6.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
Chemical Name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxiraneIUPAC
Molecular Formula

Molecular Weight 248.32 g/mol
Physical State Solid (Waxy) or Viscous OilLow melting point; state depends on purity/temperature.
Melting Point 35-45°C (Approximate)Often handled as a melt or solution.
Boiling Point ~358°C (Predicted)Decomposes at high temperatures.
Solubility DMSO, Methanol, Chloroform, Ethyl AcetateLipophilic; insoluble in water.
pKa N/A (Non-ionizable)Lacks acidic/basic centers in physiological range.
LogP 2.8 - 3.2 (Predicted)Moderate lipophilicity.
Storage -20°C, DesiccatedHygroscopic; protect from moisture/heat.

Synthetic Pathway & Origin

Understanding the formation of CAS 63659-17-6 is essential for implementing upstream process controls. It serves as the electrophilic partner in the final coupling step of Betaxolol synthesis.

Figure 1: Betaxolol Synthesis and Impurity Formation

This diagram illustrates the conversion of the phenol precursor to the epoxide (Impurity C) and its subsequent aminolysis to Betaxolol.

BetaxololSynthesis Precursor 4-[2-(Cyclopropylmethoxy) ethyl]phenol (Impurity D) ImpurityC CAS 63659-17-6 (Betaxolol Impurity C) EPOXIDE INTERMEDIATE Precursor->ImpurityC Alkylation (K2CO3, Acetone) Epichlorohydrin Epichlorohydrin Epichlorohydrin->ImpurityC Betaxolol Betaxolol (API) ImpurityC->Betaxolol Aminolysis (Ring Opening) ImpurityE Impurity E (Diol) (Hydrolysis Product) ImpurityC->ImpurityE Hydrolysis (Moisture/Acid) Isopropylamine Isopropylamine Isopropylamine->Betaxolol

Caption: Synthesis flow showing CAS 63659-17-6 as the penultimate intermediate. Red path indicates degradation.

Analytical Characterization Strategy

Due to its lack of ionizable groups and weak UV chromophore (phenol ether), characterization requires specific methodologies.

A. Identification (Spectroscopy)
  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • Epoxide Region: Distinct multiplets at

      
       2.7–2.9 ppm (CH
      
      
      
      of oxirane) and
      
      
      3.3 ppm (CH of oxirane).
    • Cyclopropyl Group: Characteristic high-field multiplets at

      
       0.2–0.6 ppm.
      
    • Aromatic Region: Two doublets (AA'BB' system) at

      
       6.8 and 7.1 ppm.
      
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI (+)

    • Parent Ion:

      
       m/z.
      
    • Fragmentation: Loss of cyclopropylmethyl group is a common fragment.

B. Quantification (HPLC Protocol)

To monitor the clearance of this impurity in the API, the following Reverse-Phase HPLC method is recommended.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20%

      
       80% B (Linear)
      
    • 20-25 min: 80% B (Hold)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Maximize sensitivity for phenol ring).

  • Retention Time: Impurity C will elute after Betaxolol due to higher lipophilicity (lack of amine).

Stability & Handling Guidelines

The epoxide moiety in CAS 63659-17-6 is reactive. Proper handling is non-negotiable to maintain standard integrity.

Handling Protocol
  • Moisture Exclusion: The epoxide ring is susceptible to hydrolysis, forming the diol (Impurity E). Always handle under inert atmosphere (Nitrogen/Argon) if possible.

  • Temperature: Store neat standards at -20°C . Solutions in DMSO or Methanol are stable for 1 week at 4°C.

  • Solvent Choice: Avoid protic solvents (water, alcohols) with acidic traces. Acetonitrile is the preferred solvent for stock preparation.

Safety (Genotoxicity Alert)
  • Hazard Class: Suspected Muta. 2 (H341).

  • Mechanism: Epoxides are direct-acting alkylating agents capable of binding to DNA nucleophiles (e.g., N7-Guanine).

  • PPE: Double nitrile gloves, chemical safety goggles, and fume hood usage are mandatory.

References

  • European Directorate for the Quality of Medicines (EDQM). Betaxolol Impurity C Reference Standard - Safety Data Sheet. Available at: [Link]

  • United States Pharmacopeia (USP).Betaxolol Hydrochloride Monograph: Organic Impurities. USP-NF Online.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108667 (Betaxolol Intermediate). Available at: [Link]

  • International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2017.

Technical Synthesis Guide: Betaxolol Impurity C (EP Standard)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Betaxolol Impurity C (European Pharmacopoeia standard) is chemically identified as the epoxide intermediate, (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .

In the context of Betaxolol manufacturing, this molecule serves a dual role: it is the key electrophilic intermediate formed prior to the final amination step, and it acts as a process-related impurity if unreacted traces remain in the final drug substance. Its synthesis and isolation are critical for establishing reference standards required for release testing and analytical method validation (HPLC/GC).

Chemical Profile
PropertySpecification
Common Name Betaxolol Impurity C (EP)
Chemical Name (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
CAS Number 63659-17-6
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Role Key Intermediate / Process Impurity
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water

Retrosynthetic Analysis & Strategy

The synthesis of Impurity C is a classic application of the Williamson Ether Synthesis . The strategy involves the O-alkylation of the phenolic precursor with epichlorohydrin.

Strategic Challenges
  • Chemo-selectivity: The reaction must favor the formation of the glycidyl ether (epoxide) while minimizing the opening of the epoxide ring, which would lead to the diol (Impurity A) or chlorohydrin derivatives.

  • Dimerization: A competing side reaction involves the newly formed epoxide reacting with another molecule of the phenoxide anion, creating a "bis" dimer. High dilution and excess epichlorohydrin are required to mitigate this.

Reaction Scheme (DOT Visualization)

ReactionScheme Precursor 4-[2-(Cyclopropylmethoxy) ethyl]phenol (Nucleophile) Intermediate Transition State (Phenoxide Anion) Precursor->Intermediate Deprotonation Reagent Epichlorohydrin (Electrophile) Reagent->Intermediate + Excess Base Base (K2CO3) Catalyst (TBAB) Product Betaxolol Impurity C (Epoxide) Intermediate->Product SN2 Substitution (Reflux, 6-8h) SideProduct Bis-Dimer Impurity (Over-alkylation) Product->SideProduct Reaction w/ Phenoxide (If Epichlorohydrin is low)

Figure 1: Reaction pathway for the synthesis of Betaxolol Impurity C, highlighting the critical competition between product formation and dimerization.

Detailed Synthesis Protocol

Phase 1: Preparation of the Phenol Precursor

Note: If 4-[2-(cyclopropylmethoxy)ethyl]phenol is not commercially available, it must be synthesized by selectively alkylating the aliphatic alcohol of tyrosol (4-hydroxyphenethyl alcohol). This guide assumes the phenol precursor is available.

Phase 2: Synthesis of Impurity C (Epoxidation)

Reagents & Materials:

  • Substrate: 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq)

  • Electrophile: Epichlorohydrin (5.0 - 10.0 eq) [Excess is crucial to prevent dimerization]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Acetonitrile (ACN) or Acetone (High purity)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [Optional: Phase transfer catalyst speeds up reaction]

Experimental Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-[2-(cyclopropylmethoxy)ethyl]phenol (e.g., 10.0 g) and Acetonitrile (100 mL) to the flask. Stir until dissolved.

  • Activation: Add anhydrous K₂CO₃ (17.9 g) and TBAB (0.8 g). Stir the heterogeneous mixture at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition: Add Epichlorohydrin (20 mL / ~5 eq) dropwise over 20 minutes. Slow addition is not strictly necessary due to the large excess, but it helps control exotherms.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C for ACN) and maintain for 6–8 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting phenol (lower Rf) should disappear, and the epoxide product (higher Rf) should appear.

  • Filtration: Cool the reaction mass to room temperature. Filter off the inorganic salts (KCl, unreacted K₂CO₃) through a Celite bed. Wash the bed with fresh Acetonitrile.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 45°C to remove the solvent and the bulk of excess epichlorohydrin.

    • Note: Epichlorohydrin has a boiling point of 116°C. High vacuum is required to remove it effectively without thermally degrading the epoxide.

Phase 3: Purification & Isolation

The crude residue typically contains the target epoxide, trace starting phenol, and the "dimer" impurity.

  • Liquid-Liquid Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Column Chromatography (Critical for Standards):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: Start with 100% Hexane, gradually increasing Ethyl Acetate (0% → 20%).

    • Elution Order:

      • Non-polar impurities.

      • Betaxolol Impurity C (Target) .

      • Unreacted Phenol.

      • Dimer/Diol impurities (more polar).

  • Final Processing: Pool pure fractions and concentrate to dryness. The product is typically a colorless to pale yellow viscous oil.

Process Validation & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Epichlorohydrin Equivalents > 5.0 eqLow equivalents favor the attack of the phenoxide on the product, forming the Dimer.
Water Content < 0.1%Water can open the epoxide ring to form the Diol (Impurity A). Use anhydrous solvents.
Temperature Reflux (80°C)Sufficient energy for substitution; excessive heat (>100°C) may degrade the ether linkage.
Workflow Visualization

Workflow Start Start: Phenol Precursor + ACN + K2CO3 Reaction Add Epichlorohydrin (Excess) Reflux 8h Start->Reaction Check TLC/HPLC Check Phenol < 2%? Reaction->Check Check->Reaction No (Continue Heating) Workup Filter Salts Evaporate Solvent Check->Workup Yes Purification Silica Column Hexane:EtOAc Gradient Workup->Purification Final Pure Impurity C (Viscous Oil) Purification->Final

Figure 2: Step-by-step experimental workflow for the isolation of Betaxolol Impurity C.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized standard, the following spectral data must be verified.

  • IR Spectrum:

    • Characteristic ether bands at 1240–1250 cm⁻¹ (Ar-O-C).

    • Epoxide ring signals: Distinctive bands around 910 cm⁻¹ and 1250 cm⁻¹ (C-O-C symmetric/asymmetric stretching of the oxirane).

    • Absence of N-H stretch (confirming no amine incorporation) and absence of broad O-H stretch (confirming no ring opening/phenol).

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Two doublets (AA'BB' system) around δ 6.8 – 7.2 ppm.

    • Epoxide Protons:

      • Multiplet at δ 3.3–3.4 ppm (methine proton of the epoxide).

      • Two multiplets at δ 2.7–2.9 ppm (methylene protons of the epoxide ring).

    • Cyclopropyl Group: Multiplet at δ 0.2–0.6 ppm (cyclopropyl CH2) and δ 1.0–1.1 ppm (cyclopropyl CH).

    • Linker: Triplets/Multiplets at δ 3.6–4.1 ppm corresponding to the -OCH2CH2- and -OCH2- groups.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 249.32 m/z.

    • [M+Na]⁺: 271.30 m/z.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Betaxolol Impurity C - European Pharmacopoeia Reference Standard.[1] Retrieved from [Link]

  • Xu, F., & Fang, G. (2013).[2] Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 1083-1086. Retrieved from [Link]

  • Veeprho. Betaxolol Impurity C Structure Elucidation and Pharmacopoeial Standards. Retrieved from [Link]

Sources

Molecular weight and formula of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide characterizes 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , a pivotal glycidyl ether intermediate utilized in the manufacture of the cardioselective


-blocker, Betaxolol. Beyond its synthetic utility, this molecule is designated as Betaxolol Impurity C  in the European Pharmacopoeia (EP). Due to the presence of the strained oxirane ring, it possesses alkylating potential, necessitating rigorous control strategies during drug development. This document details its physicochemical properties, synthetic pathways, impurity profiling, and analytical protocols for researchers in pharmaceutical development.

Part 1: Molecular Identity & Physicochemical Profile

The target molecule is an ether derivative characterized by a central phenyl ring linked to a cyclopropylmethoxy-ethyl chain and a reactive epoxide tail.

ParameterSpecification
IUPAC Name This compound
Common Synonyms Betaxolol Epoxide; Betaxolol Impurity C (EP); 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2,3-epoxypropane
CAS Registry Number 63659-17-6
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in organic solvents (DCM, Methanol, Acetone); Low aqueous solubility
Chirality Contains one chiral center at the epoxide (C2 position).[1][2][3] Usually synthesized as a racemate unless chiral epichlorohydrin is used.

Part 2: Synthetic Architecture

The synthesis of this intermediate is a classic application of the Williamson Ether Synthesis . It serves as the penultimate step in the production of Betaxolol, linking the phenolic precursor to the glycidyl moiety required for the subsequent amine opening.

Reaction Pathway

The process involves the O-alkylation of 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5) with Epichlorohydrin (1-chloro-2,3-epoxypropane) in the presence of a base.[4]

Key Mechanistic Considerations:

  • Chemo-selectivity: The reaction relies on the nucleophilic attack of the phenoxide ion on the primary carbon of epichlorohydrin.

  • Competition: A competing reaction involves the attack on the epoxide ring itself, or polymerization of epichlorohydrin. Using excess epichlorohydrin often suppresses oligomerization.

  • Stereochemistry: If racemic epichlorohydrin is used, the product is a racemate. Enzymatic resolution or chiral starting materials are required for enantiopure Betaxolol.

Visualization of Synthesis Logic

The following diagram illustrates the conversion of the phenol precursor to the epoxide intermediate and its final conversion to Betaxolol.

BetaxololSynthesis cluster_0 Critical Control Point Precursor 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5) Intermediate TARGET EPOXIDE (CAS 63659-17-6) MW: 248.32 Precursor->Intermediate Williamson Ether Synthesis Reagent Epichlorohydrin (Base: K2CO3) Reagent->Intermediate Product Betaxolol (API) Intermediate->Product Aminolysis Reagent2 Isopropylamine (Ring Opening) Reagent2->Product

Figure 1: Synthetic pathway highlighting the target epoxide as the critical intermediate connecting the phenolic precursor to the final API.

Part 3: Critical Quality Attributes & Impurity Management

In the context of CMC (Chemistry, Manufacturing, and Controls), this molecule is a "double-edged sword": it is the essential precursor but also a potential impurity in the final drug substance.

Impurity Classification (Impurity C)

The European Pharmacopoeia (EP) classifies this molecule as Impurity C .

  • Origin: Unreacted intermediate carried forward into the final crystallization.

  • Risk Profile: As an epoxide, it is a structural alert for genotoxicity (alkylating agent). Regulatory bodies (ICH M7 guidelines) typically require such impurities to be controlled to ppm levels (TTC-based limits) unless Ames negative data is provided.

Stability Factors

The oxirane ring is susceptible to hydrolysis in acidic aqueous environments, leading to the formation of the corresponding diol (Betaxolol Impurity D). Storage conditions for the reference standard must be strictly anhydrous and refrigerated (2-8°C).

Part 4: Experimental Protocols

Synthesis Procedure (Reference Scale)

Note: This protocol synthesizes the racemic intermediate.

Reagents:

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq)[1][5]

  • Epichlorohydrin (3.0 - 5.0 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (MeCN)

Methodology:

  • Dissolution: Charge a round-bottom flask with 4-[2-(cyclopropylmethoxy)ethyl]phenol and anhydrous Acetone.

  • Activation: Add anhydrous

    
     to the solution. Stir at room temperature for 30 minutes to generate the phenoxide in situ.
    
  • Alkylation: Add Epichlorohydrin dropwise. The excess is used to drive the reaction and serve as a co-solvent.

  • Reflux: Heat the mixture to reflux (

    
    ) for 5–8 hours. Monitor consumption of the phenol via TLC or HPLC.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate).
    
  • Isolation: Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.

  • Purification: The resulting oil can be used directly if high quality (>95%) or purified via column chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to obtain the pure epoxide.

HPLC Analytical Method (Impurity Tracking)

To quantify this intermediate in a Betaxolol bulk batch, a Reverse Phase HPLC method is standard.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Epoxide absorption is weak; Phenoxy chromophore drives detection)
Retention Time The epoxide (Impurity C) will elute after the Betaxolol peak due to lower polarity (lack of the amine/hydroxyl H-bonding capability).

Part 5: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11791542, this compound. Retrieved January 29, 2026, from [Link]

  • Manoury, P. M., et al. (1987). Synthesis and beta-adrenergic blocking activity of a new series of 1-(aryloxy)-3-(alkylamino)-2-propanols. Journal of Medicinal Chemistry, 30(6), 1003-1011.

  • European Pharmacopoeia (Ph.[5] Eur.). (Current Ed.). Monograph: Betaxolol Hydrochloride. Strasbourg, France: EDQM.

Sources

Spectroscopic data for Betaxolol Impurity C (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of Betaxolol Impurity C

Executive Summary & Strategic Context

In the synthesis and stability profiling of Betaxolol Hydrochloride, Impurity C (European Pharmacopoeia definition) represents a critical process intermediate.[1] Unlike degradation products formed via hydrolysis or oxidation, Impurity C is the unreacted epoxide intermediate formed prior to the final amination step.

Its presence indicates incomplete conversion during the reaction of the glycidyl ether intermediate with isopropylamine. Because it possesses a reactive oxirane ring, it is potentially genotoxic (PGI) and requires strict control at trace levels (often < 0.15%).[1]

Target Analyte Profile:

  • Common Name: Betaxolol Epoxide; Betaxolol Oxirane Analog.[1]

  • Chemical Name: (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane.[1][2]

  • CAS Number: 63659-17-6.[1][2]

  • Molecular Formula:

    
    .[1][2][3]
    
  • Molecular Weight: 248.32 g/mol .[1][3]

Origin & Signaling Pathway

To understand the spectroscopic signature, one must understand the origin. Impurity C is the direct precursor to Betaxolol.[1] The analytical challenge lies in differentiating the epoxide (Impurity C) from the amino-alcohol (Betaxolol) and the phenol (Impurity A).

Betaxolol_Synthesis cluster_legend Pathway Legend Phenol 4-[2-(Cyclopropylmethoxy) ethyl]phenol (Impurity A) ImpurityC Betaxolol Impurity C (Epoxide Intermediate) MW: 248.32 Phenol->ImpurityC Step 1: O-Alkylation (Base/Epichlorohydrin) Epichlorohydrin Epichlorohydrin Epichlorohydrin->ImpurityC Betaxolol Betaxolol (Final API) MW: 307.43 ImpurityC->Betaxolol Step 2: Amination (Ring Opening) Diol Diol Impurity (Hydrolysis Product) ImpurityC->Diol Hydrolysis (Side Reaction) Isopropylamine Isopropylamine Isopropylamine->Betaxolol key1 Starting Material key2 Critical Impurity key3 Final Product

Figure 1: Synthesis pathway illustrating Impurity C as the electrophilic intermediate. Control of this step determines the impurity profile.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of identification.[1] The mass shift relative to Betaxolol is distinct due to the absence of the isopropylamine moiety.

Theoretical Mass Shift:

  • Betaxolol (

    
    ): 308.44 Da[1]
    
  • Impurity C (

    
    ): 249.33 Da[1]
    
  • Delta: -59.11 Da (Loss of

    
    )[1]
    
Experimental Protocol (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4][5]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm.[1]

Table 1: MS Fragmentation Pattern

Ion Typem/z (Observed)Structural AssignmentMechanism / Insight
Precursor Ion 249.3

Protonated epoxide.[1]
Adduct 271.3

Sodium adduct (common in epoxides).[1]
Fragment 1 177.1

Loss of cyclopropylmethanol side chain (ether cleavage).[1]
Fragment 2 133.0 Tropylium-like cationCharacteristic of ethyl-phenol derivatives.[1]
Fragment 3 55.1

Cyclopropylmethyl carbocation.[1]

Expert Insight: The absence of the fragment at m/z 72 (isopropylamine fragment) or m/z 116 (characteristic of the beta-blocker side chain) confirms the lack of the amine tail.

Infrared Spectroscopy (FT-IR)

IR is less specific for trace analysis but critical for structural confirmation of reference standards.[1] The key differentiator is the absence of the amine and hydroxyl bands found in Betaxolol.

Table 2: Functional Group Analysis

Functional GroupBetaxolol (API)Impurity C (Epoxide)Diagnostic Value
O-H Stretch Broad, 3300–3400 cm⁻¹Absent (or very weak due to moisture)High: Confirms lack of open ring.[1]
N-H Stretch Weak, ~3300 cm⁻¹Absent High: Confirms no amine addition.[1]
Epoxide Ring Absent~1250, 915, 830 cm⁻¹ Medium: 915 cm⁻¹ is the "breathing" mode of the oxirane ring.
Ether (C-O-C) 1100–1250 cm⁻¹1100–1250 cm⁻¹Low (Present in both).[1]
Cyclopropyl ~3000–3080 cm⁻¹~3000–3080 cm⁻¹Low (Present in both).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural elucidation.[1] The diagnostic signals for Impurity C are the epoxide ring protons (upfield from the ether, distinct coupling) and the absence of the isopropyl methyls .

Solvent Selection:


 is recommended for Impurity C to prevent ring opening (which can occur in acidic solvents) and to provide clear resolution of the epoxide protons.[1]
NMR Assignment (400 MHz, )

Table 3: Comparative Proton Shifts

PositionProton TypeBetaxolol Shift (

ppm)
Impurity C Shift (

ppm)
Multiplicity
1 Epoxide

N/A2.75 (dd), 2.90 (dd) Diagnostic ABX system of oxirane.
2 Epoxide CH N/A3.34 (m) Methine of the oxirane ring.[1]
3 Glycidyl

~3.9 - 4.03.95 (dd), 4.18 (dd) Protons connecting Ph-O to Epoxide.
4 Aromatic 6.85 (d), 7.15 (d)6.85 (d), 7.15 (d)AA'BB' system (Para-substitution).[1]
5 Benzylic

~2.80 (t)2.83 (t)Unchanged.
6 Ethyl Ether

~3.60 (t)3.62 (t)Unchanged.
7 Cyclopropyl

~3.28 (d)3.28 (d)Doublet.
8 Cyclopropyl CH ~1.05 (m)1.05 (m)Multiplet.
9 Cyclopropyl

~0.22, 0.530.22, 0.53Distinctive high-field multiplets.
10 Isopropyl Methyls 1.10 (d) ABSENT Primary confirmation of Impurity C.
NMR Key Signals
  • Epoxide

    
    :  ~44.5 ppm.[1]
    
  • Epoxide CH: ~50.2 ppm.[1]

  • Ph-O-

    
    :  ~69.0 ppm.[1]
    
  • Missing: The isopropyl methine (~48 ppm) and methyls (~22 ppm) seen in Betaxolol.[1]

Experimental Workflow: Isolation & Identification

To generate the data above, the following self-validating workflow is recommended.

Analytical_Workflow cluster_Analysis Multi-Modal Characterization Sample Crude Reaction Mixture (Post-Alkylation) HPLC Prep-HPLC Fractionation (C18, Neutral pH) Sample->HPLC Isolate Impurity C Evap Lyophilization / N2 Evaporation (Avoid Heat > 40°C) HPLC->Evap Collect Fraction MS LC-MS/MS Confirm MW 248.3 Check Fragmentation Evap->MS Aliquot 1 NMR 1H NMR (CDCl3) Confirm Epoxide Signals Confirm No Isopropyl Evap->NMR Aliquot 2 MS->NMR Mass Confirmation Triggers Structural Scan

Figure 2: Isolation workflow.[1] Note: Impurity C is an epoxide and can hydrolyze to the diol if exposed to acidic mobile phases or high heat.

Critical Precaution: When isolating Impurity C, avoid acidic modifiers (TFA) in the Prep-HPLC mobile phase, as this will catalyze the ring opening to the Diol impurity. Use Ammonium Acetate or Formic Acid (low concentration) with rapid evaporation.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 .[1] Betaxolol Hydrochloride Monograph 1072. Strasbourg: Council of Europe, 2020.[1] [1]

  • LGC Standards . Betaxolol Impurity C Reference Standard (CAS 63659-17-6).[1][2]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 107952, Betaxolol Hydrochloride. [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons, 2005.[1] (Reference for Epoxide/Oxirane characteristic shifts).

  • ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation, 2006.

Sources

Technical Guide: Chemical Nomenclature and Profiling of CAS 63659-17-6

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

CAS 63659-17-6 is a critical pharmaceutical intermediate and quality control standard, formally identified as Betaxolol Impurity C within the European Pharmacopoeia (EP).[1] Chemically, it is an epoxide (oxirane) derivative serving as the direct electrophilic precursor in the synthesis of Betaxolol , a cardioselective


-adrenergic receptor antagonist.

For drug development professionals, this compound holds dual significance:

  • Synthetic Utility: It is the penultimate intermediate in the Betaxolol manufacturing process.

  • Regulatory Compliance: As an epoxide-containing substance, it is a structural alert for genotoxicity (Potentially Genotoxic Impurity - PGI). Its strict monitoring and control are mandated by ICH M7 guidelines during active pharmaceutical ingredient (API) profiling.

Chemical Identity Matrix[2][3][4]
ParameterIdentifier / Value
CAS Registry Number 63659-17-6
Common Name Betaxolol Impurity C (EP)
IUPAC Name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
Molecular Formula

Molecular Weight 248.32 g/mol
SMILES C1OC1COC2=CC=C(C=C2)ACOC3CC3 (Canonical representation)
InChI Key DQRZXLUCRJNWKV-UHFFFAOYSA-N

Part 2: Nomenclature and Synonyms[3][4][6][7]

Accurate nomenclature is vital for regulatory filings (IND/NDA) and supply chain verification. The synonyms for CAS 63659-17-6 are categorized below by their functional context.

Synonym Categorization Table
CategorySynonymContext
Pharmacopoeial Betaxolol Impurity CEuropean Pharmacopoeia (EP) designation for QC standards.[2]
Pharmacopoeial Betaxolol Related Compound CUSP (United States Pharmacopeia) equivalent context.[2]
Chemical (Systematic) 1-[4-(2-Cyclopropylmethoxyethyl)phenoxy]-2,3-epoxypropaneDescriptive name emphasizing the propane backbone.
Chemical (Structure) [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxiraneIUPAC-preferred style emphasizing the oxirane ring.
Developmental Betaxolol EpoxideColloquial term referring to its role as the epoxide precursor.
Structural Analog Betaxolol Dicyclopropyl AnalogNote: This is often a misnomer in commerce; verify structure.

Part 3: Structural Analysis & Synthetic Role

Structural Logic

The molecule consists of three distinct pharmacophores:

  • Cyclopropylmethoxy tail: Lipophilic domain contributing to the ADME properties of the final drug.

  • Phenoxy core: The central aromatic scaffold.

  • Oxirane (Epoxide) head: The reactive electrophilic center.

Synthetic Pathway (The "Why")

In the industrial synthesis of Betaxolol, CAS 63659-17-6 is formed via the alkylation of the phenol precursor with epichlorohydrin. The subsequent ring-opening of this epoxide by isopropylamine yields Betaxolol.

Mechanism of Action (Synthesis): The nucleophilic nitrogen of isopropylamine attacks the less hindered carbon of the oxirane ring (CAS 63659-17-6), resulting in the formation of the secondary amine and the secondary alcohol characteristic of beta-blockers.

Visualization: Synthesis & Impurity Pathway

Figure 1: The role of CAS 63659-17-6 as the electrophilic gateway to Betaxolol.

BetaxololSynthesis cluster_QC Quality Control Critical Control Point Precursor Phenol Precursor (4-[2-(Cyclopropylmethoxy)ethyl]phenol) ImpurityC CAS 63659-17-6 (Betaxolol Impurity C) Epoxide Intermediate Precursor->ImpurityC Alkylation (SN2) Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->ImpurityC Betaxolol Betaxolol API (Final Drug) ImpurityC->Betaxolol Ring Opening (Aminolysis) Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Betaxolol

Caption: Synthetic flow showing CAS 63659-17-6 as the reactive intermediate converting the phenol precursor to Betaxolol.

Part 4: Physicochemical Properties & Handling

Understanding the physical state of this impurity is essential for analytical method development (HPLC/GC).

PropertyDataExperimental Note
Physical State Liquid / OilTypically colorless to pale yellow oil.
Boiling Point ~358°C (Predicted)High boiling point requires GC derivatization or HPLC analysis.
Solubility Chloroform, Ethyl Acetate, MethanolLipophilic due to the cyclopropyl and phenyl groups.
Reactivity High The epoxide ring is susceptible to hydrolysis (forming the diol impurity) or polymerization.
Storage 2-8°C (Refrigerated)Hygroscopic and reactive; store under inert gas (Argon/Nitrogen).

Part 5: Regulatory & Safety Profiling (ICH M7)

Critical Safety Alert: CAS 63659-17-6 contains an epoxide functional group. Under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities), epoxides are classified as structural alerts for mutagenicity.

Control Strategy for Drug Development:
  • Classification: Class 2 or 3 Mutagenic Impurity (depending on Ames test data availability).

  • Limit Setting: If used as the final intermediate, it must be controlled at the TTC (Threshold of Toxicological Concern) level or proven to be purged effectively during the final reaction step.

  • Purge Factor: The reaction with isopropylamine is highly efficient, usually consuming the epoxide. However, residual unreacted epoxide (CAS 63659-17-6) must be quantified in the final API, typically with a limit of < 1.5 µ g/day intake (or ppm levels depending on dose).

References

  • European Pharmacopoeia (Ph. Eur.) . Betaxolol Hydrochloride Monograph 01/2008:1072. Strasbourg, France: EDQM. (Defines Impurity C standard).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 107952, Betaxolol Hydrochloride. Retrieved January 29, 2026, from [Link]

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory framework for epoxide impurities).[2]

Sources

Technical Monograph: Stereochemical Engineering of the Betaxolol Epoxide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (hereafter referred to as the Betaxolol Epoxide ) is the critical chiral intermediate in the synthesis of Betaxolol , a cardioselective


-adrenergic receptor antagonist. While Betaxolol was originally marketed as a racemate, the pharmaceutical industry has shifted toward the single enantiomer, Levobetaxolol  ((S)-Betaxolol), for ophthalmic applications (glaucoma treatment) due to its superior neuroprotective profile and reduced systemic side effects.

This guide addresses the "Chiral Switch" challenge: transitioning from racemic synthesis to the stereoselective production of the (S)-epoxide. We focus on the Hydrolytic Kinetic Resolution (HKR) methodology as the most robust, scalable protocol for generating high-enantiomeric excess (ee) material, supported by rigorous chiral HPLC validation.

Molecular Architecture & Stereochemistry

The molecule features a terminal epoxide ring linked via an ether bond to a para-substituted phenol. The stereocenter resides at the C2 position of the oxirane ring.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 248.32 g/mol [1]

  • Chiral Center: C2 (Methine carbon of the epoxide).

Stereochemical Divergence

The configuration of this epoxide dictates the final drug identity because the subsequent ring-opening with isopropylamine (an


 reaction at the terminal, achiral carbon) retains the stereochemistry at C2.
  • (S)-Epoxide

    
    (S)-Betaxolol (Levobetaxolol) : The pharmacologically active eutomer for IOP reduction.
    
  • (R)-Epoxide

    
    (R)-Betaxolol (Dextrobetaxolol) : Less potent at 
    
    
    
    receptors; often considered an impurity in the chiral formulation.

Stereochemistry cluster_pathways Divergent Synthesis Racemic Racemic Epoxide (Precursor) S_Epox (S)-Epoxide (Target Intermediate) Racemic->S_Epox Resolution R_Epox (R)-Epoxide (Distomer) Racemic->R_Epox Levo Levobetaxolol ((S)-Betaxolol) S_Epox->Levo + iPr-NH2 (Retains Config) Dextro Dextrobetaxolol ((R)-Betaxolol) R_Epox->Dextro + iPr-NH2

Figure 1: Stereochemical divergence. The ring-opening reaction preserves the C2 chirality, making the purity of the epoxide intermediate the determining factor for the final drug's optical purity.

High-Fidelity Synthesis Protocol: Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation of the alkene precursor is possible, it is often operationally difficult on a large scale. The industrial "Gold Standard" for terminal epoxides is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .[2] This method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted enantiomer into a water-soluble diol, leaving the desired epoxide in high enantiomeric excess (>99% ee).

Experimental Workflow

Objective: Isolate (S)-Betaxolol Epoxide from the racemic mixture.

Reagents & Materials
  • Substrate: Racemic this compound.[3]

  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)].

    • Note on Causality: We use the (R,R) catalyst because it preferentially hydrolyzes the (R)-epoxide (the unwanted enantiomer). This leaves the unreacted (S)-epoxide behind.

  • Co-Catalyst: Acetic Acid (AcOH) - used to activate the Co(II) precatalyst to the active Co(III) species.

  • Nucleophile: Water (0.55 equivalents).

  • Solvent: THF (minimal volume) or solvent-free (if liquid).

Step-by-Step Protocol
  • Catalyst Activation:

    • In a flask, dissolve (R,R)-Co(salen) (0.5 mol%) in Toluene or THF.

    • Add Acetic Acid (2 equivalents relative to Co) and stir open to air for 30 minutes. The color changes from red to dark brown, indicating oxidation to the active Co(III)-salen species.

    • Remove solvent in vacuo to obtain the solid active catalyst.

  • Resolution Reaction:

    • Add the Racemic Epoxide (1.0 eq) to the flask containing the activated catalyst.

    • Cool the mixture to 0°C to control the exotherm.

    • Add Water (0.55 eq) dropwise. The 0.55 eq ensures full consumption of the unwanted (R)-enantiomer (0.5 eq) plus a small margin.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Workup & Purification:

    • The reaction mixture now contains the (S)-Epoxide (unreacted) and the (R)-Diol (hydrolyzed product).

    • Partition: Dilute with hexanes and water. The diol prefers the aqueous phase; the epoxide prefers the organic phase.

    • Separation: Wash the organic layer with water (3x) to remove trace diol and catalyst.

    • Drying: Dry organic layer over

      
       and concentrate in vacuo.
      
    • Distillation (Optional): For high purity, Kugelrohr distillation can separate the volatile epoxide from any polymeric byproducts.

  • Yield Check: Theoretical maximum yield is 50%. Typical isolated yield is 40-45% with >99% ee.

HKR_Workflow Start Racemic Epoxide Mixture (S) + (R) Cat Add (R,R)-Co-Salen Catalyst (Matches (R)-isomer) Start->Cat Water Add 0.55 eq H2O (Nucleophile) Cat->Water Reaction Kinetic Resolution (R)-Epoxide Hydrolyzes Fast Water->Reaction Products Mixture: (S)-Epoxide (Intact) + (R)-Diol (Opened) Reaction->Products Partition Phase Separation (Hexane / Water) Products->Partition Result_S (S)-Epoxide (Organic Phase) >99% ee Partition->Result_S Result_R (R)-Diol (Aqueous Phase) Discard/Recycle Partition->Result_R

Figure 2: The Hydrolytic Kinetic Resolution (HKR) workflow. The catalyst stereochemistry is selected to destroy the unwanted enantiomer.

Analytical Validation: Chiral HPLC

Self-validating the protocol requires proving the enantiomeric excess (ee). Standard reverse-phase HPLC cannot distinguish enantiomers; a Chiral Stationary Phase (CSP) is mandatory.

Method Parameters
ParameterConditionRationale
Column Chiralpak IB (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))Immobilized phases are robust against solvent changes and highly selective for beta-blocker precursors.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)Normal phase mode provides superior resolution for neutral epoxides compared to reverse phase. DEA prevents peak tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 225 nm or 275 nm225 nm targets the epoxide/ether; 275 nm targets the aromatic ring (less sensitive but more specific).
Temperature 25°CAmbient temperature is usually sufficient; lowering to 10°C can improve resolution if

.
Interpretation
  • Retention Time (

    
    ):  The (R)-isomer typically elutes before the (S)-isomer on cellulose-based columns in normal phase, but standards must be injected  to confirm elution order for this specific derivative.
    
  • Calculation:

    
    
    

Physicochemical Characterization Data

For researchers validating the intermediate, the following properties serve as quality control benchmarks.

PropertyValueNotes
Appearance Colorless to pale yellow oilDarkening indicates oxidation or polymerization.
Boiling Point ~430°C (Predicted)Do not distill at atmospheric pressure; use high vacuum.
Solubility Soluble in DCM, THF, EtOAcInsoluble in water (crucial for HKR workup).
Stability Moisture SensitiveEpoxides can slowly hydrolyze to diols. Store under Nitrogen at -20°C.

References

  • Muthukrishnan, M., et al. (2007).[4] "A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution." Tetrahedron: Asymmetry, 18(4), 504-509. Link

  • Jacobsen, E. N. (2002). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link

  • Sharif, N. A., et al. (2001). "Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes." Journal of Ocular Pharmacology and Therapeutics, 17(4), 305-317. Link

  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategy and Optimization." Link

  • Biosynth Carbosynth. "Product Monograph: 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane." Link[1][3]

Sources

Advanced Synthesis Strategies for (S)-Betaxolol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Betaxolol (Levobetaxolol) represents the eutomer of the cardioselective


-adrenergic receptor antagonist betaxolol.[1] While the racemate is widely used for glaucoma and hypertension, the (S)-enantiomer exhibits significantly higher affinity for 

receptors with a reduced side-effect profile compared to its (R)-counterpart.[1]

This technical guide dissects the synthesis of (S)-betaxolol with a focus on its critical precursors. Unlike conventional guides that rely on older, low-yield alkylation methods, this document prioritizes Hydrolytic Kinetic Resolution (HKR) and Chemoenzymatic pathways.[1] These routes offer superior enantiomeric excess (


) and scalability for high-value pharmaceutical intermediate production.[1]

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must deconstruct the target molecule at its most labile bonds. The structure of (S)-betaxolol reveals two primary strategic disconnections:

  • The C-N Bond: Disconnection of the isopropylamine group reveals the chiral epoxide intermediate.

  • The Ether Linkage: Disconnection of the cyclopropyl tail reveals the achiral phenolic backbone.

This analysis identifies three critical building blocks:

  • Block A: Isopropylamine (Commercially available).[1][2]

  • Block B: The Chiral Linker ((S)-Epichlorohydrin or resolved Glycidyl derivative).[1]

  • Block C: 4-[2-(cyclopropylmethoxy)ethyl]phenol (The "Phenol Tail").[1]

Visualization: Retrosynthetic Pathway

Retrosynthesis Target (S)-Betaxolol (Target Molecule) Inter1 (S)-Glycidyl Ether Intermediate (Chiral Core) Target->Inter1 C-N Disconnection BlockA Isopropylamine (Amine Source) Target->BlockA BlockC 4-[2-(cyclopropylmethoxy)ethyl]phenol (Achiral Backbone) Inter1->BlockC Ether Formation Tyrosol Tyrosol (Starting Material) BlockC->Tyrosol Alkylation CPM Cyclopropylmethyl Bromide BlockC->CPM

Figure 1: Retrosynthetic breakdown of (S)-betaxolol identifying the critical phenol backbone and chiral junction.[1]

Synthesis of the Achiral Backbone (Block C)

Target: 4-[2-(cyclopropylmethoxy)ethyl]phenol CAS: 63659-16-5[1][3]

The synthesis of the phenol tail is the foundational step. The primary challenge here is chemoselectivity : alkylating the aliphatic hydroxyl group of Tyrosol without affecting the phenolic hydroxyl.

Optimized Protocol: Selective O-Alkylation

Direct alkylation of Tyrosol (4-(2-hydroxyethyl)phenol) requires precise base selection to differentiate between the


 of the phenol (~10) and the primary alcohol (~16).[1]

Reagents:

  • Substrate: Tyrosol[1]

  • Reagent: Cyclopropylmethyl bromide[1]

  • Base: Sodium Hydride (NaH) or KOH[1]

  • Solvent: DMSO or DMF (Polar aprotic is essential)[1]

Mechanism & Causality: Using a dianion strategy is risky.[1] A superior industrial approach utilizes the difference in nucleophilicity.[1] However, the most robust laboratory method involves protecting the phenol first to prevent polymerization or side reactions.

Step-by-Step Workflow (Self-Validating)
  • Protection: React Tyrosol with Benzyl bromide (

    
    ) and 
    
    
    
    in Acetone.
    • Validation: TLC (Hexane:EtOAc 7:[1]3) shows disappearance of Tyrosol.[1]

  • Alkylation: Treat the protected intermediate (4-(2-benzyloxyethyl)phenol) with Cyclopropylmethyl bromide and NaH in dry DMF.

    • Why NaH? It ensures irreversible deprotonation of the aliphatic alcohol, driving the Williamson ether synthesis.

  • Deprotection: Hydrogenolysis (

    
    , 
    
    
    
    ) removes the benzyl group, yielding the free phenol.
    • Validation:

      
       NMR must show the reappearance of the phenolic -OH signal (~9.2 ppm) and the cyclopropyl protons (0.2–0.6 ppm).
      

Chiral Introduction: The Hydrolytic Kinetic Resolution (HKR) Route

The "Gold Standard" for High Purity

While "Chiral Pool" synthesis using (S)-epichlorohydrin is common, it often suffers from racemization during the coupling to the phenol. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the superior modern approach, allowing for the isolation of the (S)-epoxide with


.
The Pathway[2][4][5][6]
  • Racemic Coupling: React the Phenol Backbone (Block C) with racemic epichlorohydrin to form the racemic glycidyl ether.[1]

  • HKR Step: Use

    
    -Salen Co(III) catalyst to selectively hydrolyze the unwanted (R)-epoxide into a diol, leaving the desired (S)-epoxide intact.[1]
    
  • Ring Opening: React the pure (S)-epoxide with isopropylamine.

Visualization: HKR Workflow

HKR_Pathway Racemic Racemic Glycidyl Ether Catalyst (S,S)-Salen Co(III) + 0.55 eq H2O Racemic->Catalyst Kinetic Resolution SEpoxide (S)-Glycidyl Ether (>99% ee) Catalyst->SEpoxide Unreacted RDiol (R)-Diol (Byproduct) Catalyst->RDiol Hydrolyzed SBetaxolol (S)-Betaxolol SEpoxide->SBetaxolol iPrNH2 / Reflux

Figure 2: Jacobsen's HKR pathway separating the desired (S)-epoxide from the racemic mixture.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of Racemic Glycidyl Ether
  • Reagents: 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq), Epichlorohydrin (5.0 eq),

    
     (2.0 eq).[1]
    
  • Solvent: Acetonitrile (

    
    ).[1]
    
  • Procedure:

    • Dissolve phenol in acetonitrile.[1] Add

      
      .
      
    • Add epichlorohydrin dropwise.[1] Causality: Excess epichlorohydrin acts as both reactant and solvent, suppressing oligomerization.

    • Reflux for 12 hours.

    • Filter salts and distill off excess epichlorohydrin.[1]

    • Validation: GC-MS should show a single peak for the mono-alkylated product (M+ = 248).

Stage 2: Hydrolytic Kinetic Resolution (The Critical Step)
  • Reagents: Racemic Glycidyl Ether (1.0 eq),

    
    -Co-Salen Catalyst (0.5 mol%), Acetic Acid (cocatalyst), Water (0.55 eq).[1]
    
  • Procedure:

    • Dissolve the racemic epoxide in minimal THF (or run neat).[1]

    • Add the catalyst and stir at ambient temperature for 30 mins to activate.

    • Add water dropwise.[1] Critical Control Point: The amount of water controls the conversion. 0.55 eq ensures full hydrolysis of the (R)-enantiomer.[1]

    • Stir for 12–18 hours.

    • Purification: Partition between water and hexane.[1] The (R)-diol partitions into water; the desired (S)-epoxide remains in hexane.[1]

    • Validation: Chiral HPLC (Chiralcel OD-H column). Target

      
      .[1][2]
      
Stage 3: Amination to (S)-Betaxolol[1]
  • Reagents: (S)-Glycidyl Ether, Isopropylamine (excess).[1]

  • Procedure:

    • Dissolve (S)-epoxide in MeOH.[1]

    • Add Isopropylamine (3.0 eq).[1]

    • Reflux for 4 hours.

    • Evaporate solvent.[1] Recrystallize from Acetone/HCl gas to obtain (S)-Betaxolol Hydrochloride .[1]

Quantitative Data Summary

ParameterTraditional AlkylationHKR Route (Recommended)
Starting Material Chiral EpichlorohydrinRacemic Epichlorohydrin
Step Count 34
Overall Yield 45-50%40-45% (theoretical max 50% of racemate)
Enantiomeric Excess (ee) 92-95%>99%
Cost Efficiency Low (High cost of chiral SM)High (Cheap SM + Recyclable Catalyst)
Scalability ModerateHigh

References

  • Manoury, P. M., et al. (1987).[1][4][5] "Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist." Journal of Medicinal Chemistry. Link

  • Joshi, R. A., et al. (2005).[1] "A convenient synthesis of the enantiomerically pure beta-blocker (S)-betaxolol using hydrolytic kinetic resolution." Tetrahedron: Asymmetry. Link

  • Pellissier, H. (2011).[1][2] "Catalytic Non-Enzymatic Kinetic Resolution." Advanced Synthesis & Catalysis. Link[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 60657, Levobetaxolol." PubChem. Link[1]

  • Gao, Y., et al. (2006).[1][6] "Process for preparation of S-(-)-betaxolol and salts thereof." U.S. Patent Application 20060004109.[1][5] Link

Sources

Technical Monograph: 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , a critical intermediate in the synthesis of the cardioselective beta-blocker, Betaxolol.

Role: Key Intermediate & Betaxolol Impurity C[1]

Executive Summary

This compound (CAS: 63659-17-6) is the pivotal electrophilic intermediate in the manufacturing of Betaxolol , a


-selective adrenergic antagonist used in the treatment of hypertension and glaucoma.

In the pharmaceutical context, this compound serves a dual role:

  • Synthetic Hub: It acts as the glycidyl ether scaffold that couples the lipophilic tail (cyclopropylmethoxy-ethylphenol) with the amine headgroup (isopropylamine).

  • Critical Quality Attribute (CQA): As a reactive epoxide, it is classified as a potential genotoxic impurity (PGI) and is regulated as Impurity C in the European Pharmacopoeia (EP) monograph for Betaxolol Hydrochloride.

This guide details the synthesis, reaction mechanism, analytical profiling, and safety protocols required for handling this high-value intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

AttributeSpecification
IUPAC Name This compound
Common Names Betaxolol Epoxide; Betaxolol Intermediate; EP Impurity C
CAS Registry Number 63659-17-6
Molecular Formula

Molecular Weight 248.32 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in acetonitrile, acetone, chloroform; insoluble in water.[1]
Structural Alerts Epoxide ring (alkylating agent); Phenyl ether.

Synthetic Pathway & Mechanism

The synthesis of the target oxirane is a classic Williamson ether synthesis utilizing phase-transfer principles or weak inorganic bases to favor O-alkylation over polymerization.

Reaction Scheme

The process involves the coupling of 4-[2-(cyclopropylmethoxy)ethyl]phenol (Starting Material / EP Impurity D) with Epichlorohydrin .

SynthesisPathway Phenol Precursor Phenol (EP Impurity D) CAS: 63659-16-5 Intermediate Chlorohydrin Intermediate (Transient) Phenol->Intermediate Base (K2CO3) Reflux, MeCN Epi Epichlorohydrin (Reagent) Epi->Intermediate Epoxide Target Oxirane (EP Impurity C) CAS: 63659-17-6 Intermediate->Epoxide Ring Closure (-HCl) Betaxolol Betaxolol API (Final Product) Epoxide->Betaxolol Isopropylamine Ring Opening

Figure 1: Synthetic route from precursor phenol to Betaxolol via the target oxirane intermediate.

Detailed Protocol (Validated Methodology)

A robust synthesis minimizes the formation of the dimer impurity (reaction of the epoxide with unreacted phenol).

Reagents:

  • Precursor: 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq)

  • Epichlorohydrin (3.0 - 5.0 eq) Excess is critical to prevent oligomerization.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with 4-[2-(cyclopropylmethoxy)ethyl]phenol and MeCN.

  • Activation: Add anhydrous

    
     (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add Epichlorohydrin dropwise. Note: Using excess epichlorohydrin acts as both reagent and co-solvent, driving the reaction to the chlorohydrin/epoxide.

  • Reflux: Heat the mixture to reflux (

    
    ) for 18–24 hours. Monitor by TLC or HPLC until the phenol is <1.0%.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin.

    • Purification: The residue is typically dissolved in ethyl acetate, washed with water/brine, and dried over

      
      .
      
  • Isolation: The crude epoxide is obtained as an oil. For high-purity applications, it may be crystallized or used directly in the next step (telescoped synthesis).

Downstream Application: Betaxolol Synthesis

The target oxirane is the direct precursor to Betaxolol. The final step involves the regiospecific ring opening of the epoxide by a primary amine.

  • Reagent: Isopropylamine (excess).

  • Conditions: Reflux in alcohol (Methanol or Ethanol) or neat.

  • Mechanism:

    
     attack of the amine on the less hindered carbon of the epoxide ring.
    
  • Outcome: Yields the secondary amine (Betaxolol).

Critical Control Point: Incomplete reaction leads to residual epoxide (Impurity C) in the final API. Due to the genotoxic potential of epoxides, this step must be driven to near-quantitative conversion.

Quality Control & Impurity Profiling

As EP Impurity C , the level of this epoxide must be strictly controlled in the final drug substance.

Impurity Logic & Degradation

The oxirane ring is reactive. Improper storage or handling can lead to specific degradation products.

ImpurityLogic cluster_degradation Degradation Pathways Epoxide Betaxolol Epoxide (Impurity C) Diol Hydrolysis Product (Diol Impurity) Epoxide->Diol + H2O (Moisture) Dimer Dimer Impurity (Reaction with Phenol) Epoxide->Dimer + Precursor Phenol (Low Epi Equivalents)

Figure 2: Primary degradation pathways of the oxirane intermediate.

Analytical Method (RP-HPLC)

To quantify the epoxide and separate it from the starting phenol (Impurity D) and Betaxolol, a stability-indicating Reverse Phase HPLC method is required.

Recommended Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Nucleosil C18,

    
     mm, 5 
    
    
    
    ).[2]
  • Mobile Phase:

    • Buffer: 0.02 M Potassium Phosphate (pH 3.0).[2][3]

    • Organic: Methanol or Acetonitrile.

    • Ratio: 40:60 (Buffer:Methanol) is a common starting point for Betaxolol related substances.

  • Flow Rate: 1.0 – 1.6 mL/min.

  • Detection: UV at 220 nm (Absorbance max of the phenoxy moiety).

  • Retention Order:

    • Betaxolol (Amine, most polar at pH 3).

    • Impurity C (Epoxide, neutral, less polar).

    • Impurity D (Phenol, less polar).

Safety & Handling Protocols

Warning: Epoxides are alkylating agents. This compound poses specific hazards regarding acute toxicity and potential mutagenicity.

  • Personal Protective Equipment (PPE):

    • Respiratory: Full-face respirator with organic vapor cartridges (A2P3) is recommended during heating or concentration steps.

    • Skin: Nitrile or Butyl rubber gloves. Epoxides can permeate standard latex.

    • Eyes: Chemical splash goggles.

  • Storage Stability:

    • Store at 2–8°C (Refrigerated).

    • Protect from moisture (hydrolysis risk).

    • Store under inert gas (Nitrogen/Argon) to prevent oxidative degradation.

  • Spill Management:

    • Do not wash into drains.

    • Neutralize spills with a dilute amine solution or aqueous bisulfite before disposal to open the epoxide ring and reduce reactivity.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Monograph: Betaxolol Hydrochloride. (Defines Impurity C as the target oxirane and Impurity D as the precursor phenol).

  • Manoury, P. M., et al. (1987). "Synthesis and beta-adrenergic blocking activity of a new series of 1-phenoxy-3-aminopropan-2-ols." Journal of Medicinal Chemistry, 30(6), 1003-1011. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10404232 (Betaxolol Impurity D / Precursor). Link

  • Clearsynth . Betaxolol Impurity C Reference Standard Data. (Confirmation of CAS 63659-17-6 and structure). Link

  • Kulkarni, S., et al. (2012). "A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride." International Journal of Analytical Chemistry. Link

Sources

Methodological & Application

HPLC method for quantification of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound . This molecule is a critical intermediate and a potential genotoxic impurity (known as Betaxolol Impurity C in European Pharmacopoeia) formed during the synthesis of the beta-blocker Betaxolol.

Unlike standard methods for the final drug substance (which often use acidic buffers), this protocol utilizes a neutral pH mobile phase . This approach is engineered to prevent the on-column hydrolysis of the reactive oxirane (epoxide) ring into its corresponding diol, ensuring accurate quantification of the intact impurity.

Molecule Profile & Critical Quality Attributes (CQA)
PropertyDescription
IUPAC Name This compound
Common Name Betaxolol Intermediate; Betaxolol Impurity C (EP)
CAS Number 63659-17-6
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Functional Groups Phenol ether, Cyclopropyl, Oxirane (Epoxide)
Chromophore Phenoxy group (UV active:

~225 nm, ~275 nm)
Stability Concern High. The oxirane ring is susceptible to acid-catalyzed hydrolysis to form the diol impurity.
Method Development Strategy: The "Why" Behind the Protocol
3.1. Stationary Phase Selection

The molecule possesses moderate lipophilicity (LogP


 2.5–3.0) due to the cyclopropyl and ethyl chains.[1] A standard C18 (Octadecylsilane)  column provides sufficient retention. A "Base Deactivated" (BDS) or high-purity silica C18 is recommended to minimize silanol activity, which could otherwise catalyze ring opening.
3.2. Mobile Phase Chemistry (Crucial Insight)

Standard HPLC methods for Betaxolol use acidic buffers (pH 3.0, phosphate). However, for this specific epoxide intermediate, acidic conditions are risky.

  • Risk: Acid + Water + Epoxide

    
     Diol (Degradation Product).
    
  • Solution: We utilize Ammonium Acetate (10 mM, pH 6.8) . This neutral buffer preserves the epoxide ring during the analytical run time while maintaining stable retention times.

3.3. Detection Logic

While the molecule lacks an extended conjugated system, the phenoxy moiety provides a strong absorption band at 225 nm (high sensitivity) and a secondary band at 275 nm (high selectivity).

  • Quantification: 225 nm is used for trace analysis (LOD/LOQ).

  • Identification: 275 nm is used to confirm peak identity against the matrix.

Experimental Protocol
4.1. Instrumentation & Conditions[2][3][4][5][6]
ParameterSetting
Instrument HPLC System with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Column Temp 30°C (Do not exceed 40°C to minimize thermal degradation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 225 nm (Reference: 360 nm)
Run Time 15 Minutes
4.2. Mobile Phase Composition[3][4][5][6]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Solvent B: Acetonitrile (HPLC Grade)

4.3. Gradient Program

Note: A gradient is preferred over isocratic to clear the more polar phenol precursor and less polar late-eluting dimers.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.007030Equilibration
2.007030Isocratic Hold
10.002080Linear Gradient
12.002080Wash
12.107030Re-equilibration
15.007030End
4.4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Warning: Do not use Methanol as the primary diluent. Methanol can react with epoxides (metholysis) over time, especially if the sample sits in the autosampler.

  • Stock Solution: Weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve in 10 mL ACN, dilute to volume with Diluent (Conc: 100 µg/mL).

  • Test Sample: Prepare at target concentration (typically 0.5 mg/mL for impurity tracking).

Visualizing the Analytical Logic
Diagram 1: Analytical Workflow & Decision Tree

This workflow illustrates the critical decision points to ensure data integrity, specifically regarding the stability of the epoxide.

AnalyticalWorkflow Start Sample: Betaxolol Intermediate Diluent Dissolve in 50:50 ACN:Water (NO Methanol) Start->Diluent Check Check pH of Solution (Must be Neutral) Diluent->Check Prevent Ring Opening HPLC Inject into HPLC (Neutral NH4OAc Buffer) Check->HPLC Detect UV Detection 225 nm (Quant) / 275 nm (ID) HPLC->Detect Separation Data Quantify Peak Area Detect->Data

Caption: Step-by-step workflow emphasizing the exclusion of reactive solvents (methanol) and acidic conditions to preserve the analyte.

Diagram 2: Chemical Stability & Degradation Pathway

Understanding the chemistry is vital for troubleshooting "ghost peaks." If the method is too acidic, the Epoxide will vanish, and the Diol will appear.

DegradationPathway cluster_0 Chromatographic Risk Epoxide Target Analyte (Epoxide) Diol Degradant (Diol Impurity) Epoxide->Diol Hydrolysis (Fast) Acid Acidic Mobile Phase (H+) Acid->Diol

Caption: Mechanism of on-column degradation. Acidic mobile phases catalyze the hydrolysis of the epoxide to the diol, leading to false negatives.

Validation Parameters (ICH Q2(R1))

To ensure the method is "self-validating," the following criteria must be met during the system suitability test (SST):

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Main Peak and Phenol PrecursorEnsures separation from starting material.
Tailing Factor 0.8 – 1.5Epoxides can interact with silanols; poor tailing indicates column aging.
Linearity (R²) > 0.999 (Range: 0.5 µg/mL – 100 µg/mL)Confirms quantitative accuracy across impurity levels.[3]
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mLEstimated based on UV response at 225 nm.
Solution Stability % Difference < 2.0% after 24hCritical: If >2% drop, the epoxide is degrading in the vial.
Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Hydrolysis of the epoxide on the column inlet frit or interaction with active silanols.

  • Fix: Replace the guard column. Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry Shield).

Issue 2: Increasing "Ghost" Peak at RRT 0.8

  • Cause: This is likely the Diol derivative formed by hydrolysis.

  • Fix: Check the pH of the aqueous mobile phase.[7] If it has drifted below pH 5.0, remake the Ammonium Acetate buffer. Ensure the autosampler temperature is not elevated (>25°C).

Issue 3: Retention Time Drift

  • Cause: Evaporation of Acetonitrile in the mobile phase or pH shift.

  • Fix: Cap solvent bottles tightly. Use a premixed isocratic line if the gradient is not strictly necessary for your specific matrix.

References
  • European Pharmacopoeia (Ph. Eur.) . Betaxolol Hydrochloride Monograph 1072. (Defines Impurity C structure and limits).

  • PubChem . Compound Summary: Betaxolol.[3][4][8][9][10] (Structural data for the drug and intermediates).

  • LGC Standards . Betaxolol Impurity C Reference Standard. (Confirmation of chemical identity: [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane).

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ResearchGate . Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. (Discusses the synthesis and HPLC analysis of the epoxide precursor).

Sources

Advanced Chromatographic Protocols for Betaxolol and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Betaxolol Hydrochloride is a cardioselective


-adrenergic receptor antagonist used primarily for hypertension and glaucoma (neuroprotection). Its chemical structure, containing a secondary amine and a cyclopropylmethoxy ether linkage, presents specific chromatographic challenges:
  • Silanol Interaction: The basic amine (

    
    ) is prone to severe peak tailing on traditional silica columns.
    
  • Structural Similarity: Impurities A and B are structurally analogous to the parent drug, requiring high-efficiency separation.

  • Degradation Pathways: The ether linkage is susceptible to acid hydrolysis, yielding the hydroxyethyl analog (Impurity B).

This guide provides two validated protocols: a robust Isocratic QC Method for routine batch release and a High-Resolution Gradient Method for stability indication and impurity profiling, compliant with ICH Q3A/B guidelines.

Chemical Profile & Impurity Landscape[1][2][3][4][5]

Understanding the hydrophobicity and origin of impurities is the foundation of separation strategy.

Table 1: Betaxolol and Related Impurities (EP/USP Standards)
CompoundChemical Name / DescriptionOriginLogP (Approx)Relative Retention (RRT)*
Betaxolol (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(isopropylamino)propan-2-olAPI2.811.00
Impurity A 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-olProcess (Side Reaction)~2.5~0.85
Impurity B 1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-olDegradation (Acid Hydrolysis)1.2~0.50 (Early Eluter)
Impurity C 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxiraneProcess (Intermediate)2.9> 1.5 (Late Eluter)

*RRT values are approximate and dependent on specific column chemistry (C18).

Figure 1: Impurity Origin & Degradation Pathway

This diagram illustrates the relationship between the process intermediate (Impurity C) and the primary degradation product (Impurity B).

BetaxololPathways cluster_legend Pathway Legend ImpC Impurity C (Epoxide Intermediate) Betaxolol Betaxolol (Active API) ImpC->Betaxolol Amination (Isopropylamine) ImpB Impurity B (Hydrolysis Product) Betaxolol->ImpB Acid Hydrolysis (Ether Cleavage) ImpA Impurity A (Ethyl Analog) ImpA->Betaxolol Co-eluting Structural Analog L1 Process Step L2 Degradation

Caption: Logical flow from synthetic intermediate (Impurity C) to API and subsequent degradation to Impurity B.

Method Development Strategy

The pH Factor

Betaxolol is a base. At neutral pH, the amine groups interact strongly with residual silanols on the silica support, causing peak tailing.

  • Recommendation: Use a buffer at pH 3.0 .

  • Mechanism: At pH 3.0, silanols (

    
    ) are protonated and neutral, while Betaxolol is fully protonated (
    
    
    
    ). This repulsion prevents secondary interactions, ensuring sharp peak symmetry (
    
    
    ).
Column Selection[6]
  • C18 (Octadecyl): The gold standard. Provides excellent retention for the hydrophobic cyclopropyl group.

  • Phenyl-Hexyl: Alternative.[1] Offers unique

    
     selectivity if aromatic impurities (like Impurity A) co-elute on C18, though C18 is usually sufficient.
    

Protocol 1: Standard QC Method (Isocratic)

Best for: Routine Batch Release, Assay, Content Uniformity.

Chromatographic Conditions
  • Column: L1 (C18) |

    
     (e.g., Hypersil BDS C18 or Nucleosil C18).
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

    • Buffer Prep: Dissolve 2.72 g

      
       in 1000 mL water. Adjust pH to 3.0 with dilute Orthophosphoric Acid (
      
      
      
      ).
  • Flow Rate: 1.0 - 1.2 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV @ 220 nm.

  • Injection Vol:

    
    .
    
System Suitability Criteria
  • Tailing Factor (Betaxolol): NMT 2.0 (Target < 1.5).

  • Theoretical Plates: NLT 2000.

  • RSD (n=6): NMT 2.0%.

Protocol 2: High-Resolution Stability Indicating Method (Gradient)

Best for: Stability Studies, Forced Degradation, Impurity Profiling.

This method uses a gradient to capture the early eluting Impurity B (polar) and the late eluting Impurity C (hydrophobic) in a single run.

Chromatographic Conditions
  • Column: L1 (C18) UHPLC |

    
     (e.g., Acquity BEH C18).
    
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 220 nm (PDA recommended for peak purity).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold (Impurity B elution)
12.04060Linear Ramp (Elute Betaxolol & Imp A)
15.01090Wash (Elute Impurity C)
17.01090Hold
17.18515Re-equilibration
20.08515End
Experimental Workflow: Forced Degradation

To validate the stability-indicating nature of this protocol, perform the following stress test:

  • Acid Stress: Mix 5 mL Betaxolol stock (1 mg/mL) + 1 mL 1N HCl. Heat at

    
     for 2 hours.
    
    • Expected Result: Decrease in Betaxolol peak; appearance of Impurity B at RRT ~0.5.

  • Oxidative Stress: Mix 5 mL stock + 1 mL 3%

    
    . Room temp for 4 hours.
    
    • Expected Result: Appearance of N-oxide degradation products (typically eluting just before Betaxolol).

Troubleshooting & Optimization Logic

Figure 2: Method Optimization Decision Tree

Use this logic flow to resolve common separation issues.

OptimizationLogic Start Issue Detected Tailing Peak Tailing > 1.5 Start->Tailing ResLoss Poor Resolution (Betaxolol/Imp A) Start->ResLoss Drift Retention Time Drift Start->Drift Sol_Tailing Check pH (Must be < 3.0) Add 0.1% TEA if needed Tailing->Sol_Tailing Sol_Res Decrease % Organic Switch to Phenyl-Hexyl ResLoss->Sol_Res Sol_Drift Equilibrate Column > 30 min Check Buffer Solubility Drift->Sol_Drift

Caption: Troubleshooting logic for common HPLC anomalies in Betaxolol analysis.

Critical Optimization Notes
  • Resolution of Impurity A: Impurity A is the "Ethyl" analog. It is extremely similar to Betaxolol. If resolution fails on C18, lower the acetonitrile concentration by 2-5% to increase interaction time with the stationary phase.

  • Wavelength Selection: 220 nm is chosen because the aliphatic side chain has low UV absorption; 220 nm targets the benzene ring

    
     transition, maximizing sensitivity for low-level impurities.
    

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Betaxolol Hydrochloride Monograph. European Directorate for the Quality of Medicines & HealthCare.

  • Mahalaxmi, R., et al. (1996) . Stability-Indicating HPLC Method for Betaxolol HCl and Its Pharmaceutical Dosage Forms. Analytical Letters.

  • Chmangui, A., et al. (2024) .[3] LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Journal of Chromatographic Science.

  • United States Pharmacopeia (USP) . Betaxolol Hydrochloride.[4][5][6][7][3][8] USP-NF.

  • PubChem . Betaxolol Compound Summary (CID 2369). National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Elimination of Betaxolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Strategies for Betaxolol Impurity C (Epoxide Intermediate) Document ID: TSC-BTX-004 Last Updated: 2025-06-15 Audience: Process Chemists, Analytical Scientists, and API Manufacturers

Executive Summary

Betaxolol Impurity C (European Pharmacopoeia designation) is chemically identified as (2RS)-2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .[1][2][3] Unlike many late-stage impurities which are degradation products or dimers, Impurity C is the unreacted epoxide intermediate .

Its presence in the final API indicates an incomplete amination reaction or insufficient downstream purging. Because it lacks the basic amine functionality of Betaxolol, it can be efficiently removed using pH-dependent liquid-liquid extraction (LLE) and specific crystallization techniques.

Module 1: Diagnosis & Identification

Q: What exactly is Impurity C and why is it persisting?

A: Impurity C is the direct precursor to Betaxolol. It is the product of the reaction between the phenol starting material and epichlorohydrin.

  • Chemical Name: (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane[1][2][3]

  • CAS Number: 63659-17-6[2][3][4][5]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Origin: Incomplete nucleophilic ring-opening of the epoxide by isopropylamine.

Diagnostic Indicators:

Parameter Betaxolol HCl (API) Impurity C (Epoxide)

| Functional Group | Secondary Amine (


) | Epoxide (Oxirane ring) |
| Basicity  | Basic (forms salts) | Neutral (does not form salts) |
| HPLC Retention (RP)  | Elutes Earlier (Polar/Ionic) | Elutes Later (Lipophilic) |
| Solubility (Acidic pH)  | High (Water soluble) | Low (Organic soluble) |

Module 2: Root Cause Analysis (The "Why")

Q: I used the correct stoichiometry. Why is the reaction stalling?

A: The reaction between the epoxide (Impurity C) and isopropylamine is a nucleophilic attack. Even with 1:1 stoichiometry, the reaction slows significantly as the concentration of reactants drops (Second-order kinetics).

Common Root Causes:

  • Insufficient Amine Equivalents: If you use exactly 1.0 equivalent of isopropylamine, you will never reach 100% conversion due to equilibrium and competitive side reactions (dimerization).

  • Temperature Too Low: The ring-opening requires thermal energy. Operating below 50°C often leads to stalled conversion.

  • Loss of Reagent: Isopropylamine is volatile (Boiling Point ~32°C). If your reflux condenser is not efficient, you may be losing the reagent to the atmosphere, effectively lowering the stoichiometry below 1.0.

Visualization: The Impurity Pathway

Betaxolol_Synthesis Phenol Phenol Precursor ImpurityC Impurity C (Epoxide Intermediate) [Lipophilic / Neutral] Phenol->ImpurityC Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->ImpurityC ImpurityC->ImpurityC Persists if Amine < 1.5 eq Betaxolol Betaxolol (Free Base) [Basic] ImpurityC->Betaxolol Amination (Incomplete = Impurity C remains) Isopropylamine Isopropylamine (Volatile Reagent) Isopropylamine->Betaxolol Nucleophilic Attack BetaxololHCl Betaxolol HCl [Salt Form] Betaxolol->BetaxololHCl HCl/IPA Crystallization

Figure 1: Synthesis pathway highlighting Impurity C as the unreacted intermediate.

Module 3: Removal Protocols (The "How")

Protocol A: Kinetic Prevention (Upstream)

The most effective way to remove Impurity C is to consume it entirely.

  • Excess Reagent: Increase isopropylamine to 3.0 – 5.0 equivalents .

    • Reasoning: Excess amine pushes the equilibrium toward the product (Le Chatelier’s principle) and ensures the reaction rate remains high even as the epoxide concentration drops.

  • Sealed Reactor: Perform the reaction in a pressure vessel (autoclave) or a tightly sealed flask with a cryo-condenser (-10°C) to prevent amine loss.

  • Reaction Monitoring: Do not stop the reaction based on time. Stop only when HPLC shows Impurity C < 0.5%.

Protocol B: The "Salt Break" Extraction (Downstream)

This method exploits the fact that Betaxolol is a base and Impurity C is neutral.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (containing Betaxolol and Impurity C) in an organic solvent like Toluene or Dichloromethane (DCM) .

  • Acid Extraction:

    • Add dilute HCl (1N) or Acetic Acid (10%) .

    • Mechanism:[6] Betaxolol protonates to form the water-soluble salt (

      
      ). Impurity C (epoxide) cannot protonate and remains lipophilic.
      
  • Phase Separation:

    • Aqueous Layer: Contains Betaxolol Salt (Save this).

    • Organic Layer: Contains Impurity C and other non-basic byproducts (Discard this).

  • Basification & Recovery:

    • Take the aqueous layer.

    • Adjust pH to >10 using NaOH or

      
      .
      
    • Extract with Toluene/Ethyl Acetate. The Betaxolol returns to the organic layer as a free base, now purified of Impurity C.

Protocol C: Recrystallization (Polishing)

If trace levels (0.1% - 0.5%) persist after extraction.

  • Solvent System: Isopropanol (IPA) or Acetone.

  • Process:

    • Dissolve Betaxolol free base in IPA.

    • Add HCl gas or concentrated HCl solution to precipitate Betaxolol HCl.

    • Cool to 0–5°C.

  • Filtration: The crystalline lattice of Betaxolol HCl rejects the oily, non-ionic Impurity C, which remains dissolved in the mother liquor.

  • Wash: Wash the filter cake with cold Acetone to displace residual mother liquor.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to remove Impurity C? A: Yes, but it is inefficient for scale-up. If you must use chromatography, use a silica column with a mobile phase gradient. Impurity C (non-polar) will elute first using a low-polarity solvent (e.g., Hexane/Ethyl Acetate), while Betaxolol (polar amine) will stick until you add Methanol/Ammonia.

Q: Why does Impurity C increase during storage? A: It shouldn't. If "Impurity C" levels seem to rise, you are likely misidentifying a degradation product. Impurity C is a precursor. However, if the final API contains residual epichlorohydrin and phenol, they could theoretically recombine, but this is chemically unlikely in solid state. Verify that you are not seeing Impurity A (the diol), which forms if the epoxide ring of Impurity C hydrolyzes due to moisture.

Q: Is Impurity C genotoxic? A: Epoxides are structural alerts for genotoxicity (potential alkylating agents). Therefore, regulatory limits are extremely strict (often ppm level). You must demonstrate the "Salt Break" purge capability (Protocol B) in your regulatory filing to prove control.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 . Betaxolol Hydrochloride Monograph 1072. Strasbourg, France: EDQM.[7]

  • Manjunatha, S. G., et al. (2013). "Synthesis and characterization of impurities of Betaxolol Hydrochloride." Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (2024). Betaxolol Impurity C Reference Standard (CAS 63659-17-6).[1][2][3][4][5]

  • U.S. Pharmacopeia (USP) . Betaxolol Hydrochloride.[4][5][8][9] USP-NF. (Defines the impurity limits and analytical methods).

Sources

Purification techniques for 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocols for 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane CAS Registry Number: 63659-16-5 Chemical Family: Phenyl Glycidyl Ethers Application: Key intermediate in the synthesis of Betaxolol (Beta-1 adrenergic blocker).

Executive Summary & Molecule Profile

User Note: This guide addresses the purification of the glycidyl ether intermediate formed by the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin .

This molecule is typically a viscous, colorless to pale yellow oil . It does not readily crystallize at room temperature. Consequently, standard recrystallization techniques are ineffective. Purification must rely on high-vacuum distillation (for scalability) or buffered silica chromatography (for high-purity analytical standards).

PropertyData / Characteristic
Physical State Viscous Oil
Boiling Point (Est.) ~180–200°C @ 1-2 mmHg (Decomposes at atm pressure)
Key Impurities Unreacted Phenol, Epichlorohydrin (toxic), Diol (hydrolysis product), Oligomers.[1][2]
Storage 2–8°C, under Nitrogen/Argon (Hygroscopic).

Pre-Purification: Reaction Workup (Critical)

Before attempting distillation or chromatography, the crude reaction mixture must be chemically neutralized and stripped of volatiles.

The "Why" (Expertise): The synthesis typically uses excess epichlorohydrin (ECH) as both reactant and solvent. ECH is a potent alkylating agent and carcinogen. If left in the mixture, it will co-distill or streak on columns, contaminating the final product.

Protocol:
  • Filtration: If a solid base (e.g.,

    
    ) was used, filter the reaction mixture through a Celite pad to remove inorganic salts.
    
  • Volatile Stripping: Concentrate the filtrate via rotary evaporation at 50–60°C under reduced pressure.

    • Caution: Do not exceed 70°C to prevent thermal polymerization of the epoxide.

  • Aqueous Wash: Dissolve the oily residue in a non-polar solvent (e.g., Toluene or Ethyl Acetate). Wash 2x with water and 1x with saturated brine.

    • Reasoning: This removes residual salts and traces of the starting phenol (which is slightly water-soluble).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate again to obtain the Crude Oil .
    

Primary Purification: High-Vacuum Distillation

Recommended for: Scale-up (>10g), removal of oligomers, and general synthetic use.

Technical Logic: Phenyl glycidyl ethers have high boiling points. Atmospheric distillation will cause ring-opening and polymerization (tar formation). You must use a Short Path Distillation setup to minimize thermal residence time.

Step-by-Step Protocol:
  • Setup: Equip a short-path distillation head with a high-vacuum line (oil pump capable of <0.5 mmHg).

  • Degassing: Stir the crude oil under vacuum at room temperature for 30 minutes to remove trapped solvent/air.

  • Heating Ramp: Slowly heat the oil bath.

    • Expectation: Low-boiling impurities (residual ECH) may come off first (<80°C bath temp).

  • Fraction Collection:

    • Fore-run: Discard the initial fraction.

    • Main Fraction: Collect the clear oil distilling at ~150–170°C (at 0.1–0.5 mmHg) . Note: Exact boiling point depends heavily on your vacuum depth.

  • Cooling: Release vacuum with dry nitrogen only. Moisture in the air will hydrolyze the hot epoxide to a diol.

DistillationLogic Start Crude Oil Vac Apply Vacuum (<0.5 mmHg) Start->Vac Heat Heat Ramp (Slow) Vac->Heat Split Vapor Temp Monitoring Heat->Split LowBP <100°C Vapor Residual ECH Split->LowBP Early Target Target Epoxide (Main Fraction) Split->Target Stable Temp Residue Pot Residue (Oligomers/Salts) Split->Residue Remains

Figure 1: Distillation logic flow. Separation relies on the boiling point differential between the monomeric epoxide and high-molecular-weight oligomers.

Secondary Purification: Flash Chromatography

Recommended for: Analytical standards (<1g), high purity requirements (>99%), or if distillation equipment is unavailable.

Critical Warning: Silica gel is slightly acidic (


). This acidity can catalyze the ring-opening of the epoxide, converting your product into the corresponding diol or chlorohydrin during the column run.
The "Buffered Silica" Protocol:
  • Stationary Phase Preparation:

    • Slurry silica gel (230–400 mesh) in Hexanes.

    • Add 1% Triethylamine (Et3N) to the slurry to neutralize acidic sites.

  • Eluent System:

    • Solvent A: Hexanes (or Petroleum Ether)

    • Solvent B: Ethyl Acetate

    • Gradient: Start at 95:5 (Hex:EtOAc) and ramp to 80:20.

  • Loading: Load the crude oil (diluted in minimum 90:10 Hex:EtOAc) onto the column.

  • Elution Monitoring:

    • The target epoxide is less polar than the diol impurity and starting phenol.

    • TLC Visualization: Use UV (254 nm) or Iodine stain. The epoxide usually runs at

      
       in 80:20 Hex:EtOAc.
      

Troubleshooting & FAQ

Q1: My product yield is low, and I see a large polar spot on TLC. What happened?

Diagnosis: Hydrolysis.[3] Cause: The epoxide ring opened to form a diol (1,2-glycol). This happens if:

  • The distillation vacuum was released with ambient (humid) air while the flask was hot.

  • The silica gel used in chromatography was not neutralized with Triethylamine. Fix: Ensure all glassware is dried. Use Nitrogen back-filling. Pre-wash silica with 1% Et3N/Hexane.

Q2: The product turned yellow/brown after distillation.

Diagnosis: Oxidation of phenol residues. Cause: If the starting material (phenol) was not completely washed out during the workup, it oxidizes at high distillation temperatures, coloring the distillate. Fix: Perform a more rigorous alkaline wash (0.1 N NaOH) during the pre-purification workup to remove unreacted phenol before distillation.

Q3: Can I crystallize this intermediate?

Answer: Generally, No . The presence of the flexible cyclopropylmethoxy-ethyl chain and the glycidyl ether linkage creates significant rotational freedom, preventing efficient crystal packing. It typically remains an oil. Crystallization is usually reserved for the final Betaxolol Hydrochloride salt, not this intermediate.

Q4: Is the residual Epichlorohydrin dangerous?

Answer: Yes, extremely. Epichlorohydrin is a volatile alkylating agent. Even trace amounts can interfere with the subsequent amination step (reaction with isopropylamine) by creating side products. Ensure it is removed via high-vacuum stripping or the "fore-run" of your distillation.

Process Logic Visualization

PurificationWorkflow Reaction Reaction Mixture (Phenol + ECH + Base) Workup Workup: 1. Filter Salts 2. Wash (H2O/Brine) 3. Strip Volatiles Reaction->Workup Crude Crude Oil (Contains Oligomers) Workup->Crude Decision Select Method Crude->Decision MethodA Method A: Distillation (High Vacuum <0.5mmHg) Decision->MethodA Scale >10g MethodB Method B: Chromatography (Buffered Silica + Et3N) Decision->MethodB High Purity / Small Scale Product Pure Epoxide (Colorless Oil) MethodA->Product MethodB->Product

Figure 2: Complete purification decision matrix for Betaxolol intermediate.

References

  • Manoury, P. M., et al. (1981). 1-{4-[2-(Cyclopropylmethoxy)ethyl]-phenoxy}-3-isopropylamino-propan-2-ol and its hydrochloride.[2] U.S. Patent 4,252,984.[2] Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (2024). Properties of Phenyl Glycidyl Ether Analogues.[4]

  • PubChem. (2024).[5] Betaxolol and Intermediates (CID 2369). National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Stability & Handling of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Betaxolol Impurity C / Betaxolol Epoxide Intermediate CAS Registry Number: 63659-17-6 Chemical Class: Phenyl Glycidyl Ether / Alkyl-Aryl Ether

Part 1: Executive Summary & Critical Stability Profile

Status: High Alert – Reactive Electrophile.

This compound acts as the pivotal intermediate in the synthesis of the beta-blocker Betaxolol . Its utility relies on the high reactivity of the oxirane (epoxide) ring , which is designed to undergo nucleophilic attack (typically by isopropylamine in drug synthesis).

However, this same reactivity makes it inherently unstable in solution. The primary failure mode is ring-opening , which destroys the molecule's utility as a standard or reagent.

The "Ticking Clock" Mechanisms
  • Hydrolysis (Water Incompatibility): In the presence of moisture, the strained epoxide ring opens to form a diol (1,2-glycol). This reaction is autocatalytic in acidic environments.

  • Solvolysis (Alcohol Incompatibility): Protic solvents like Methanol (MeOH) or Ethanol (EtOH) will nucleophilically attack the epoxide, forming alkoxy-alcohols .

  • DMSO-Mediated Oxidation: While often used as a universal solvent, DMSO can act as an oxidant toward epoxides under acidic conditions or prolonged storage, leading to

    
    -hydroxyketols.
    

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the three primary degradation routes researchers encounter when handling this compound improperly.

DegradationPathways Compound Parent Epoxide (Active Reagent) Diol Degradant A: Diol (Hydrolysis Product) [Inactive] Compound->Diol Acid/Base Catalysis Methoxy Degradant B: Methoxy-Alcohol [Artifact] Compound->Methoxy Solvolysis Ketol Degradant C: α-Hydroxyketol [Oxidation] Compound->Ketol Kornblum-like Oxidation Water + H₂O (Moisture/Hygroscopic Solvent) Water->Diol Methanol + MeOH (Protic Solvent) Methanol->Methoxy DMSO DMSO (Long-term storage) DMSO->Ketol

Figure 1: Primary degradation pathways. The epoxide ring (blue) is the failure point. Water leads to hydrolysis, alcohols lead to solvolysis, and DMSO can induce oxidation.

Part 3: Troubleshooting Guide (FAQs)

Q1: I prepared a stock solution in DMSO, but after 1 week at 4°C, the purity dropped by 15%. Why?

Diagnosis: Hygroscopic Hydrolysis or DMSO Oxidation. Technical Insight: DMSO is highly hygroscopic. Even "anhydrous" DMSO can absorb atmospheric moisture rapidly. The absorbed water hydrolyzes the epoxide ring to the diol (Betaxolol Impurity D). Additionally, DMSO can act as an oxidant toward epoxides over time. Solution:

  • Switch Solvent: Use Anhydrous Acetonitrile (MeCN) for stock solutions. It is non-nucleophilic and less hygroscopic than DMSO.

  • Storage: If you must use DMSO, store at -80°C , not 4°C, to kinetically arrest the hydrolysis.

Q2: My LC-MS spectrum shows a mass shift of +32 Da. What happened?

Diagnosis: Methanolysis (Solvolysis Artifact). Technical Insight: You likely dissolved the sample in Methanol or used Methanol as the mobile phase in a slow run. The epoxide ring opened and incorporated a methoxy group (+31 Da mass addition, +1 Da proton). Solution:

  • Protocol Change: Dissolve samples in Acetonitrile.

  • LC Method: Use an Acetonitrile/Water gradient. If Methanol is required for separation, ensure the autosampler is cooled to 4°C and analyze immediately.

Q3: The compound appears as a "gel" or viscous gum after evaporation.

Diagnosis: Oligomerization/Polymerization. Technical Insight: Glycidyl ethers can homopolymerize (forming polyethers) when concentrated, especially if trace acid is present (acting as a cationic initiator). Solution:

  • Handling: Never evaporate to absolute dryness if possible. Leave a small residual solvent volume.

  • Neutralization: Ensure glassware is base-washed or silanized to remove acidic surface sites.

Q4: Is the cyclopropyl group stable?

Diagnosis: Generally yes, but acid-sensitive. Technical Insight: The cyclopropylmethyl ether linkage is stable under neutral and basic conditions. However, strong acids can cause ring-opening of the cyclopropane via the stable cyclopropylmethyl carbocation intermediate (dancing resonance stabilization). Solution: Avoid pH < 2.0 during extraction or analysis.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with >6 month stability.

  • Glassware Prep: Use amber glass vials (silanized preferred).

  • Solvent Selection: Use Anhydrous Acetonitrile (MeCN) (Water content <10 ppm).

    • Alternative: Anhydrous DMSO (only if MeCN is chemically incompatible with downstream assays).

  • Atmosphere: Purge the vial with dry Argon or Nitrogen gas before capping.

  • Dissolution: Vortex gently. Do not sonicate for extended periods (heat promotes ring opening).

  • Storage:

    • Short Term (<24h): 4°C.

    • Long Term: -20°C or -80°C.

Protocol B: Analytical Validation (HPLC/LC-MS)

Objective: Quantify purity without inducing degradation during the run.

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH)Standard reverse phase retention.
Mobile Phase A Water + 0.05% Ammonium AcetateNeutral/Buffered pH prevents acid hydrolysis. Avoid Formic Acid/TFA if possible.
Mobile Phase B AcetonitrileAvoid Methanol to prevent solvolysis.
Run Time < 15 minutesMinimize residence time in aqueous media.
Temperature 25°C or 30°CHigh column temps (>40°C) accelerate degradation.

Part 5: Decision Tree for Handling

HandlingWorkflow Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice MeCN Anhydrous Acetonitrile (Recommended) SolventChoice->MeCN Best Stability DMSO Anhydrous DMSO (If necessary for bio-assay) SolventChoice->DMSO Acceptable (Keep Dry) MeOH Methanol/Ethanol SolventChoice->MeOH Prohibited Storage Aliquot & Purge with Argon MeCN->Storage DMSO->Storage Stop STOP: High Risk of Solvolysis/Degradation MeOH->Stop Temp Store at -20°C or -80°C Storage->Temp

Figure 2: Solvent selection workflow. Acetonitrile is the gold standard for preserving the epoxide ring.

References

  • Betaxolol Impurity Profiling : Synthesis and Characterization of Betaxolol Hydrochloride Intermediates. (2013). ResearchGate.

  • Epoxide Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • DMSO Oxidation Mechanism : Acid-catalysed oxidative ring-opening of epoxide by DMSO. (2006).[1] Journal of Molecular Structure: THEOCHEM.

  • Cyclopropylmethyl Cation Stability : Why a cyclopropyl group is good at stabilizing a cation. Journal of the American Chemical Society.[2]

  • General Epoxide Handling : Epoxides Ring-Opening Reactions. Chemistry Steps.

Sources

Technical Support Center: Betaxolol Impurity C Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an interactive Technical Support Center for researchers dealing with the specific challenges of Betaxolol Impurity C analysis.

Status: Operational | Topic: HPLC Peak Tailing & Resolution | Tier: Advanced Application Support

Triage: Define Your Problem

Before adjusting your method, we must identify the mechanism of the tailing. Betaxolol and its impurities possess distinct chemistries that react differently to chromatographic conditions.

Which scenario matches your observation?

ScenarioSymptomLikely Root Cause
A Only Betaxolol (Main Peak) tails. Impurity C is sharp.Silanol Interaction. The basic amine of Betaxolol is interacting with residual silanols on the silica surface.[1]
B Only Impurity C tails. Betaxolol is sharp.On-Column Degradation. Impurity C (an epoxide) is likely hydrolyzing in your acidic mobile phase.
C All peaks tail (Betaxolol, Impurity C, and void marker).Physical Failure. Dead volume, voided column head, or blocked frit.
D Impurity C merges into the tail of Betaxolol.Resolution/Load Issue. The main peak's tail is obscuring the impurity.

The Chemistry: Why This Happens

To fix the problem, you must understand the molecule.

The Molecule: Betaxolol vs. Impurity C[2][3]
  • Betaxolol: A secondary amine (pKa ~9.4). In standard acidic mobile phases (pH 2.0–4.0), it is protonated (

    
    ). It acts as a cation and is highly susceptible to ion-exchange interactions with anionic silanols (
    
    
    
    ) on the column, causing severe tailing.
  • Impurity C (EP/USP): Chemically identified as (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .[2][3]

    • Key Feature: It contains an Epoxide (Oxirane) ring and lacks the secondary amine.

    • Reactivity: Epoxides are unstable in acidic conditions. If your method uses the standard pH 3.0 phosphate buffer, Impurity C may undergo acid-catalyzed ring opening to form the diol during the run. This reaction creates a "smear" that manifests as peak tailing or broadening.

Visualization: The Mechanism of Failure

The following diagram illustrates the two distinct pathways for tailing in this specific assay.

TailingMechanism Method Standard Method (pH 3.0, C18) Betaxolol Betaxolol (Protonated Amine) Method->Betaxolol ImpurityC Impurity C (Neutral Epoxide) Method->ImpurityC Silanol Residual Silanol (Si-O-) Betaxolol->Silanol Ion Exchange Acid Acidic H+ (Mobile Phase) ImpurityC->Acid Hydrolysis Tailing1 Tailing Type A: Electrostatic Drag Silanol->Tailing1 Tailing2 Tailing Type B: Reaction Smear (Diol) Acid->Tailing2

Figure 1: Dual-mechanism tailing pathways. Betaxolol tails due to surface chemistry (silanols), while Impurity C tails due to chemical instability (hydrolysis).

Troubleshooting Guides (Step-by-Step)

Protocol A: Fixing Impurity C Tailing (The Epoxide Issue)

If Impurity C is tailing or disappearing, it is likely degrading in the mobile phase.

The Fix: Stabilize the Epoxide.

  • Temperature Control (Critical):

    • Standard methods often run at 25°C–30°C.

    • Action: Lower the column oven temperature to 10°C–15°C .

    • Why: Hydrolysis is temperature-dependent. Cooling the column "freezes" the reaction kinetics, sharpening the peak.

  • pH Adjustment:

    • If possible, adjust the buffer pH from 3.0 to 6.0–7.0 .

    • Warning: Betaxolol (the amine) might tail more at neutral pH due to silanol ionization. You may need a high-purity "Hybrid" column (e.g., Waters XBridge or Agilent Zorbax Extend) that tolerates high pH (pH 9-10) where the amine is neutral and the epoxide is stable.

  • Speed:

    • Increase flow rate or use a shorter column (e.g., 100mm instead of 150mm) to reduce the residence time of the epoxide in the acidic environment.

Protocol B: Fixing Betaxolol Tailing (The Amine Issue)

If the main peak tails and obscures Impurity C:

The Fix: Suppress Silanol Activity.

  • Mobile Phase Additive:

    • Add Triethylamine (TEA) at 0.1% (v/v) to the mobile phase.

    • Mechanism:[1][4][5] TEA is a stronger base than Betaxolol. It saturates the silanol sites, effectively "capping" them so Betaxolol can pass without sticking.

  • Ion Pairing:

    • Use Hexanesulfonate or Octanesulfonate (10-20 mM) in the buffer.

    • Mechanism:[1][4][5] Forms a neutral ion pair with the protonated Betaxolol, preventing it from "seeing" the silanols.

  • Column Selection:

    • Switch to a "Base Deactivated" (BDS) or heavily end-capped column.

    • Recommended: C18 columns with high carbon load (>15%) and steric protection.

Frequently Asked Questions (FAQs)

Q: I am using the EP/USP method, but Impurity C is splitting into two peaks. Why? A: This is a classic sign of on-column hydrolysis. The first peak is likely the Diol degradation product, and the second is the remaining Epoxide (Impurity C).

  • Verification: Re-inject the sample after leaving it in the autosampler for 12 hours. If the "Diol" peak grows and "Impurity C" shrinks, your sample solvent or mobile phase is too acidic.

Q: Can I use a monolithic column to reduce tailing? A: Yes, but be careful. Monoliths have lower surface area but high flow capabilities. They are excellent for reducing the residence time (fixing the epoxide hydrolysis issue) but may have different selectivity for the positional isomers of Betaxolol impurities.

Q: How do I prepare the standard "Phosphate Buffer pH 3.0" correctly to minimize tailing? A: Improper buffer strength causes tailing. Follow this precise protocol:

  • Dissolve 3.4g Potassium Dihydrogen Phosphate (KH2PO4) in 1000mL water (25mM).

  • Add 1.0mL Triethylamine (TEA) (compulsory for peak shape).

  • Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%) .

  • Filter through 0.45µm Nylon filter. Note: Never adjust pH with HCl or H2SO4 for HPLC; halide ions can corrode stainless steel.

Decision Tree for Method Optimization

Use this logic flow to finalize your troubleshooting strategy.

DecisionTree Start Start Troubleshooting CheckVoid Inject Neutral Marker (e.g., Toluene/Uracil) Start->CheckVoid VoidResult Does Marker Tail? CheckVoid->VoidResult PhysicalFix Replace Column/Frit (Physical Void) VoidResult->PhysicalFix Yes CheckImpurity Check Impurity C Shape VoidResult->CheckImpurity No ImpurityTail Impurity C Tails Only CheckImpurity->ImpurityTail BetaTail Betaxolol Tails Only ImpurityTail->BetaTail No FixHydrolysis 1. Lower Temp (10°C) 2. Increase Flow 3. Check Sample Solvent ImpurityTail->FixHydrolysis Yes FixSilanol 1. Add TEA (0.1%) 2. Lower pH to 2.5 3. Change to Hybrid Column BetaTail->FixSilanol Yes

Figure 2: Logical workflow for isolating the root cause of peak asymmetry.

References

  • European Pharmacopoeia (Ph. Eur.). Betaxolol Hydrochloride Monograph. (Defines Impurity C as the oxirane structure).
  • United States Pharmacopeia (USP) . Chromatography <621>. System Suitability and Tailing Factor calculations. Link

  • ResearchGate . A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride. (Describes pH 3.0 phosphate buffer conditions and C18 separation). Link

  • Agilent Technologies . Troubleshooting HPLC Peak Shape Problems. (General guide on silanol interactions and physical voids). Link

  • Waters Corporation . Controlling Silanol Activity in Reversed-Phase HPLC. (Technical notes on additives like TEA). Link

Sources

Technical Guide: Mitigating Unwanted Oxirane (Epoxide) Impurities in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The Challenge: Oxiranes (epoxides) are highly reactive, three-membered cyclic ethers. While they are valuable intermediates, their unplanned formation as byproducts constitutes a critical quality event in Active Pharmaceutical Ingredient (API) synthesis. Due to their alkylating potential, many oxiranes are classified as DNA-reactive (mutagenic) impurities , falling under the strict control limits of ICH M7 guidelines (often requiring control to < 1.5 µ g/day intake).

Scope: This guide addresses the unwanted formation of oxiranes via intramolecular cyclization during the synthesis of alcohols possessing


-leaving groups (e.g., halohydrins, sulfonate esters). It provides mechanistic insights, troubleshooting workflows, and standardized protocols to suppress this pathway.

Mechanism: The Root Cause

To prevent the impurity, one must understand its kinetic origin. The most common source of adventitious oxirane formation is the Intramolecular Williamson Ether Synthesis .

The Pathway

When an API intermediate contains a hydroxyl group and a leaving group (LG) in a 1,2-relationship (vicinal), the presence of a base can trigger deprotonation of the alcohol. The resulting alkoxide, if geometrically aligned (anti-periplanar), attacks the adjacent carbon, displacing the leaving group and closing the ring.

Key Risk Factor: This reaction is often much faster than intermolecular reactions due to entropic advantage (proximity).

Visualization: Kinetic Competition

The following diagram illustrates the competition between the desired pathway (e.g., stable halohydrin or substitution) and the unwanted cyclization.

OxiraneFormation cluster_conditions Critical Control Parameters Start Substrate (Beta-Halo Alcohol) Inter Intermediate (Alkoxide Species) Start->Inter Deprotonation (Base/pH > pKa) Product Desired Product (Stable Alcohol/Substituted) Inter->Product Path A: Quench/Protection (Kinetic Control) Impurity Impurity (Oxirane/Epoxide) Inter->Impurity Path B: Intramolecular SN2 (Thermodynamic/Fast)

Figure 1: Kinetic competition between stable intermediate handling and unwanted ring closure.

Troubleshooting Guide (FAQ)

This section addresses specific user scenarios encountered during process optimization.

Q1: I am reducing a -halo ketone to a halohydrin, but I see 5-10% epoxide formation. How do I stop this?

Diagnosis: The reaction pH has likely exceeded the pKa of the newly formed alcohol (typically pKa 16-18, but lower if electron-withdrawing groups are present). Corrective Action:

  • Switch Reducing Agents: If using

    
    , the reaction generates basic borates. Co-add a buffering agent (e.g., 
    
    
    
    - Luche reduction conditions) or use a strictly non-basic hydride source.
  • Inverse Addition: Add the hydride solution to the substrate solution containing a weak acid buffer (e.g., Acetic Acid) to neutralize alkoxides immediately upon formation.

Q2: My reaction requires basic conditions for a different step. How do I protect the halohydrin moiety?

Diagnosis: You are operating in a "danger zone" where the cyclization rate constant (


) is high.
Corrective Action: 
  • Temperature Suppression: The activation energy (

    
    ) for ring closure is generally higher than simple deprotonation. Lowering the temperature (e.g., from 
    
    
    
    to
    
    
    ) often drastically reduces cyclization rates while maintaining the desired reaction rate.
  • Solvent Switch: Avoid polar aprotic solvents (DMSO, DMF) if possible. These solvents solvate cations (

    
    ), leaving the alkoxide "naked" and highly reactive. Switching to protic solvents (IPA, MeOH) creates a solvation shell around the alkoxide (hydrogen bonding), reducing its nucleophilicity and retarding ring closure.
    
Q3: How do I determine the "Safe pH" for my specific substrate?

Diagnosis: Theoretical pKa values are insufficient for complex APIs. You need empirical data. Corrective Action: Run the pH-Stat Stability Protocol (See Section 4) to define the Upper Operating Limit (UOL) for pH.

Experimental Protocols

Protocol A: pH-Stat Stability Profiling

Objective: Determine the critical pH threshold where oxirane formation becomes kinetically significant (


).

Materials:

  • Automatic Titrator (pH-stat mode).

  • Substrate (Halohydrin intermediate).[1][2]

  • Solvent system (mimicking process conditions).[1]

Workflow:

  • Dissolve substrate (1.0 eq) in solvent at process temperature (

    
    ).
    
  • Set titrator to maintain pH 7.0 using 0.1 M NaOH.

  • Hold for 30 minutes. Take aliquot for HPLC (Timepoint 0).

  • Step pH up by 1.0 unit (e.g., to pH 8.0). Hold for 30 minutes.

  • Take aliquot.

  • Repeat until pH 12.0 or significant degradation is observed.

Data Output: Plot [Oxirane] vs. pH. The inflection point is your Critical Process Parameter (CPP) limit.

Protocol B: Solvent Screening for Nucleophilicity Suppression

Objective: Identify a solvent system that solvates the alkoxide sufficiently to prevent cyclization.

Table 1: Solvent Effect on Oxirane Formation Rate (Relative)

Solvent TypeExamplesEffect on AlkoxideRelative Cyclization RateRecommendation
Polar Aprotic DMSO, DMF, DMAcNaked Anion (High Energy)Very Fast AVOID
Polar Aprotic THF, MeTHFLoose Ion PairFastUse with caution
Polar Protic Methanol, EthanolH-Bond StabilizedModeratePreferred
Fluorinated TFE (Trifluoroethanol)Strong H-BondingSlow Best for Suppression

Decision Support System

Use this logic flow to optimize your reaction conditions.

TroubleshootingTree Start Problem: Oxirane Impurity Detected CheckpH Is Reaction pH > 9? Start->CheckpH CheckTemp Is Temp > 0°C? CheckpH->CheckTemp No ActionBuffer Action: Add Buffer / Inverse Addition CheckpH->ActionBuffer Yes CheckSolv Is Solvent Polar Aprotic? CheckTemp->CheckSolv No ActionCryo Action: Cool to -20°C or lower CheckTemp->ActionCryo Yes ActionProtic Action: Switch to MeOH or IPA CheckSolv->ActionProtic Yes ActionDoE Action: Perform Protocol A (pH Profiling) CheckSolv->ActionDoE No

Figure 2: Decision tree for rapid troubleshooting of oxirane impurities.

References

  • International Council for Harmonisation (ICH). (2017).[3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Fine Chemical Industry. Academic Press. (Focus on impurity tracking).
  • Teasdale, A. (2017).[4] Genotoxic Impurities: Strategies for Identification and Control.[4][5][6] Wiley. (Specific strategies for epoxide alerts).

Sources

Technical Support Center: Solubilizing 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Challenge: You are working with 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , a highly lipophilic glycidyl ether intermediate (often used in Betaxolol synthesis). The difficulty stems from two opposing forces:

  • Hydrophobicity: The cyclopropyl and phenoxy moieties drive the LogP > 2.5, causing immediate precipitation in aqueous media.

  • Reactivity: The oxirane (epoxide) ring is an electrophilic "warhead." It is prone to hydrolysis (opening to a diol) in water, a reaction accelerated by acidic pH and certain solvents.

Our Directive: To solubilize this compound, you must shield the hydrophobic core without triggering the ring-opening degradation of the epoxide.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Structure Lipophilic tail + Reactive EpoxideRequires non-protic solubilization strategies.
Water Solubility Negligible (< 0.1 mg/mL)Aqueous buffers will cause immediate crashing out.
Reactivity High (Epoxide)Unstable in acidic buffers (pH < 6) or nucleophilic solvents (e.g., Methanol).
Preferred Solvents DMSO, DMF, THF, TolueneSoluble in organics; requires stabilization for aqueous use.

Solubility Protocols

Method A: The "Quick-Screen" Protocol (DMSO)

Best for: High-throughput screening (HTS) or short-term biological assays (< 4 hours).

The Risk: DMSO is hygroscopic. "Wet" DMSO will open the epoxide ring over time, destroying your compound before the assay begins.

Step-by-Step Procedure:

  • Preparation: Purchase Anhydrous DMSO (sealed under argon/nitrogen). Do not use standard laboratory-grade DMSO that has been opened to air.

  • Stock Solution: Dissolve the compound to 10–20 mM in anhydrous DMSO. Vortex until clear.

    • Checkpoint: If the solution is cloudy, sonicate for 30 seconds at < 40°C.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Do not freeze-thaw.

  • Assay Dilution (The "Crash" Point):

    • Pre-warm your culture media/buffer to 37°C.

    • Add the DMSO stock slowly to the vortexing media.

    • Max DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound may precipitate above 10 µM.

Method B: The "Stability-First" Protocol (Cyclodextrin Complexation)

Best for: Long-duration assays (> 24 hours), in vivo studies, or preventing hydrolysis.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic cyclopropyl tail enters the CD cavity, leaving the hydrophilic exterior exposed to water. This shields the epoxide from hydrolytic attack.

Step-by-Step Procedure:

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Compound Addition: Add your compound (powder form) to the CD solution to reach a target concentration of 1–5 mM .

  • Complexation:

    • Shake or stir at room temperature for 24–48 hours .

    • Speed Tip: Sonicate for 30 minutes to accelerate complexation, but monitor temperature (keep < 45°C).

  • Clarification: Centrifuge at 12,000 x g for 10 minutes to remove uncomplexed solid.

  • Validation: The supernatant is your soluble stock. It is thermodynamically stable and resistant to precipitation upon dilution.

Decision Logic & Workflow

Use this flowchart to determine the correct solvent system for your specific application.

SolubilityWorkflow Start START: Define Application AppCheck What is the end use? Start->AppCheck Synthesis Chemical Synthesis (e.g., making Betaxolol) AppCheck->Synthesis Reaction BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Screening SynthSolvent USE ORGANIC SOLVENTS Toluene, THF, or Isopropanol (Strictly Anhydrous) Synthesis->SynthSolvent DurationCheck Assay Duration? BioAssay->DurationCheck ShortTerm Short Term (< 4h) DurationCheck->ShortTerm LongTerm Long Term (> 24h) DurationCheck->LongTerm DMSORoute DMSO PROTOCOL Use Anhydrous DMSO Dilute immediately ShortTerm->DMSORoute CDRoute CYCLODEXTRIN PROTOCOL Use 20% HP-beta-CD Forms Inclusion Complex LongTerm->CDRoute StabilityCheck CHECK STABILITY Monitor for Hydrolysis (Diol) DMSORoute->StabilityCheck CDRoute->StabilityCheck

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Troubleshooting & FAQs

Q1: My compound precipitated immediately when I added the DMSO stock to the media.

Diagnosis: This is "Solvent Shock." The rapid change in polarity forced the hydrophobic molecules to aggregate before they could disperse. Solution:

  • Increase Vortexing: Vortex the media while adding the DMSO stock dropwise.

  • Pre-dilution: Perform an intermediate dilution step. Dilute your 20 mM DMSO stock to 1 mM in PEG-400 , then dilute that into the media. PEG-400 acts as a surfactant bridge.

Q2: I see a new peak in my HPLC chromatogram (RRT ~0.8) after 2 hours.

Diagnosis: This is likely the Diol Degradant . The epoxide ring has hydrolyzed.[1] Solution:

  • Check pH: Ensure your buffer is pH 7.0–7.5. Acidic pH accelerates hydrolysis.

  • Switch to Cyclodextrin: The inclusion complex (Method B) physically blocks water from attacking the epoxide ring, significantly extending the half-life.

Q3: Can I use Ethanol or Methanol as a solvent?

Critical Warning: NO. Alcohols are nucleophiles. In the presence of any trace acid or base, methanol will attack the epoxide ring, creating a methoxy-alcohol derivative (ring opening). This permanently alters your molecule's structure and biological activity. Stick to DMSO, DMF, or Acetonitrile.

Q4: I am trying to synthesize Betaxolol. Can I use water as a co-solvent?

Answer: Avoid water if possible. The reaction of this epoxide with isopropylamine is best performed in bulk (neat) or in Isopropanol at reflux. Water promotes competitive hydrolysis, lowering your yield.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Establishes the mechanism of HP-β-CD for solubilizing lipophilic drugs.
  • Manoury, P. M., et al. (1987).[2] Synthesis and beta-adrenergic blocking activity of a new series of 1-(isopropylamino)-3-(p-substituted phenoxy)-2-propanols. Journal of Medicinal Chemistry.

    • Context: The foundational paper describing the synthesis of Betaxolol and the handling of the epoxide intermediate.[3]

  • Boccardi, G., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering.

    • Context: Provides kinetic data on epoxide hydrolysis, validating the need for neutral pH and w
  • Gaylord Chemical. (2021). DMSO Solubility Data and Handling Guide.

    • Context: Authoritative guide on DMSO hygroscopicity and anhydrous handling.

Sources

Validation & Comparative

Betaxolol Impurity C Reference Standard: A Comparative Analysis & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Betaxolol Impurity C Reference Standard , designed for pharmaceutical scientists and quality control professionals.[1] It moves beyond basic product descriptions to offer a comparative analysis of pharmacopeial vs. commercial standards, supported by experimental protocols and chemical logic.[1]

Executive Summary: The "Missing" Link in Global Compliance

Betaxolol Impurity C (EP nomenclature) represents a critical control point in the synthesis of Betaxolol Hydrochloride.[1] Chemically identified as the epoxide intermediate [(2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane], it is the direct precursor to the active pharmaceutical ingredient (API).[1]

Crucial Distinction: Unlike many impurities that are degradation byproducts, Impurity C is a process-related intermediate.[1]

  • European Pharmacopoeia (EP): Explicitly lists Impurity C (Cat.[1][2][3] Y0001354) and requires its monitoring.[1]

  • United States Pharmacopeia (USP): Does not currently list a direct equivalent Reference Standard (RS) for this specific epoxide.[1] USP "Related Compound A" is a different molecule (the ethyl analogue).[1]

Implication: For global drug filings (ANDA/NDA), researchers often face a dilemma: purchase the expensive EP Primary Standard or validate a Third-Party Secondary Standard.[1] This guide compares these options and provides the validation framework.

Technical Deep Dive: Origin & Chemistry

To understand the Certificate of Analysis (CoA), one must understand the molecule's origin.[1] Impurity C is not a random contaminant; it is the "gatekeeper" to the final drug.[1]

Synthesis Pathway & Impurity Logic

The synthesis of Betaxolol involves the opening of the epoxide ring of Impurity C by isopropylamine.[1] Residual Impurity C in the final product indicates incomplete reaction.[1]

BetaxololSynthesis Precursor 4-[2-(Cyclopropylmethoxy) ethyl]phenol ImpurityC Impurity C (Epoxide) (Intermediate) Precursor->ImpurityC Alkylation (Base catalyzed) Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->ImpurityC Betaxolol Betaxolol (Final API) ImpurityC->Betaxolol Ring Opening (Nucleophilic Attack) Isopropylamine Isopropylamine (Reagent) Isopropylamine->Betaxolol

Figure 1: Synthesis pathway of Betaxolol showing Impurity C as the key epoxide intermediate.[1]

Comparative Analysis: Primary vs. Secondary Standards

When sourcing Betaxolol Impurity C, the CoA differs significantly between a Pharmacopeial Primary Standard and a Certified Reference Material (CRM).[1]

Table 1: Certificate of Analysis (CoA) Comparison Matrix
FeatureEP Primary Standard (EDQM) High-Quality Commercial CRM Research Grade / "Chemical" Standard
Intended Use Official Monograph Testing (Arbitrator)Routine QC, Method ValidationEarly R&D, Identification only
Assay Value Often "As Is" or implied 100% (unless stated)Quantitative Mass Balance (e.g., 99.4%)Area % (HPLC) only
Traceability Statutory Authority (Council of Europe)Traceable to EP/USP Primary RSNone / Internal
Water Content Not always listed (assumed dry/negligible)Measured (KF) (e.g., 0.1%)Not tested
Structural Data Not provided on CoAFull Data: 1H-NMR, MS, IR, COSYMinimal (maybe 1H-NMR)
Cost Efficiency Low (High Cost / mg)High (Bulk availability)Variable

Scientist's Insight:

  • The Trap: Do not use a "Research Grade" standard for quantitative impurity calculation in a GMP release test. "Area %" by HPLC ignores response factors, water content, and inorganic salts.[1]

  • The Solution: If using a Commercial CRM, ensure the CoA includes a Mass Balance Assay derived from:

    
    
    (Where RES = Residual Solvents, ROI = Residue on Ignition)[1]
    
Experimental Protocol: Self-Validating HPLC Method

Since Impurity C is an epoxide, it can be reactive.[1] The following protocol ensures separation from the API and stability during analysis.

Objective: Separate Betaxolol (API) from Impurity C (Epoxide) and Impurity A (Amine precursor).[1]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Nucleosil C18 or equivalent),

    
    .[1]
    
  • Mobile Phase:

    • Buffer: 0.02 M Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with dilute phosphoric acid.[1]
      
    • Solvent: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Ratio: Buffer : ACN (60:40 v/v).[1] Note: High organic content is needed to elute the non-polar epoxide.

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection: UV @ 220 nm (Betaxolol has weak absorbance; 220 nm captures the benzene ring transitions).[1]

  • Temperature: 25°C.

Step-by-Step Validation Workflow
  • System Suitability Solution:

    • Prepare a mix of Betaxolol API (

      
      ) and Impurity C (
      
      
      
      ) in Mobile Phase.[1]
  • Injection Sequence:

    • Inject Blank (Mobile Phase).[1]

    • Inject System Suitability Solution (x6).[1]

  • Acceptance Criteria (Self-Validating Logic):

    • Resolution (

      
      ): 
      
      
      
      between Betaxolol and Impurity C.
    • Tailing Factor (

      
      ): 
      
      
      
      for the Betaxolol peak.[1]
    • RSD:

      
       for the Impurity C peak area (demonstrates system stability).[1]
      

Critical Note on Stability: Epoxides can hydrolyze in acidic aqueous buffers over time.[1]

  • Precaution: Keep autosampler temperature at 4°C.

  • Validation: Inject the standard at

    
     and 
    
    
    
    to verify no degradation into the diol form.
Qualification Workflow: Validating a Secondary Standard

If you choose a Commercial CRM (due to the high cost of the EP standard), you must qualify it.[1]

QualificationWorkflow Start Receive Commercial Impurity C Standard CheckCoA Review CoA: Is Mass Balance provided? Start->CheckCoA PrimaryRun Run vs. EP Primary Std (Cat Y0001354) CheckCoA->PrimaryRun Yes Structure Structural Confirmation (1H-NMR / MS) CheckCoA->Structure No (Reject or Full Charact.) CalcRRF Calculate Relative Response Factor (RRF) PrimaryRun->CalcRRF Release Release for QC Use CalcRRF->Release If RRF = 0.9-1.1 Structure->Release Identity Confirmed

Figure 2: Workflow for qualifying a secondary reference standard against the EP Primary Standard.

References
  • European Directorate for the Quality of Medicines (EDQM). Betaxolol Impurity C Reference Standard (Cat.[1] Y0001354).[1][3][4] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Betaxolol Hydrochloride.[1] PubChem.[1][5] Available at: [Link][1]

  • Can, N. O., et al. (2024).[1] LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Journal of Chromatographic Science.[1] Available at: [Link][1]

Sources

Cross-Validation of HPLC Methods for CAS 63659-17-6 (Betaxolol Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

CAS 63659-17-6 , chemically identified as (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane , is widely known in the pharmaceutical industry as Betaxolol Impurity C (EP/USP nomenclature) or the Betaxolol Oxirane Analog .[1]

As a reactive epoxide intermediate in the synthesis of Betaxolol, this compound presents a dual challenge:

  • Regulatory Scrutiny: Epoxides are structural alerts for genotoxicity. Regulatory bodies (ICH M7 guidelines) often require control at trace levels (ppm) far below standard impurity thresholds (0.1%).

  • Chemical Stability: The strained three-membered oxirane ring is susceptible to hydrolysis in acidic mobile phases, potentially converting into the diol form (Impurity A) during analysis, leading to false negatives.

This guide cross-validates the industry-standard Pharmacopeial HPLC-UV Method against a high-sensitivity LC-MS/MS Method . We analyze where the standard method suffices and where the advanced alternative is mandatory.

Method A: The Standard (USP/EP Compliant HPLC-UV)

This is the "workhorse" method derived from pharmacopeial monographs. It is optimized for routine Quality Control (QC) where the goal is to confirm the impurity is below the 0.15% qualification threshold in the bulk drug substance.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Column: L7 Packing (C18), e.g., Nucleosil C18, 5 µm, 150 mm × 4.6 mm.

  • Mobile Phase:

    • Buffer: 3.4 g/L Monobasic Potassium Phosphate (adjusted to pH 3.0 with Phosphoric Acid).[2]

    • Composition: Buffer : Methanol : Acetonitrile (650 : 175 : 175 v/v/v).[2]

  • Flow Rate: 1.0 - 1.6 mL/min (Adjusted for RRT).

  • Detection: UV Absorbance @ 220 nm.

  • Temperature: 25°C - 30°C.

Mechanism of Action

The separation relies on hydrophobic interaction. The oxirane ring makes Impurity C slightly less polar than the parent Betaxolol, causing it to elute after the main peak.

  • Betaxolol Retention: ~1.0 (Relative Retention Time - RRT)

  • Impurity C (Oxirane) Retention: ~1.7 RRT

Critical Causality (Expert Insight)

Why pH 3.0? While epoxides are acid-labile, the phosphate buffer at pH 3.0 suppresses the ionization of residual silanols on the C18 stationary phase, reducing peak tailing for the amine-containing parent drug (Betaxolol). The run time is short enough that the epoxide usually survives without significant on-column hydrolysis, provided the column temperature is not elevated above 30°C.

Method B: The Alternative (LC-MS/MS)

When trace-level quantification (< 50 ppm) is required for genotoxic risk assessment, UV detection at 220 nm lacks the necessary sensitivity and selectivity.

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Column: High-Strength Silica (HSS) T3 or BEH C18, 1.7 µm (UPLC), 100 mm × 2.1 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Triple Quadrupole Mass Spectrometer (ESI+).

  • MRM Transition: m/z 249.2

    
     116.1 (Quantifier), 249.2 
    
    
    
    98.1 (Qualifier).
Mechanism of Action

Electrospray Ionization (ESI) protonates the ether oxygen or the epoxide, allowing for mass-filtration. The specific fragmentation (loss of the cyclopropylmethoxy tail) eliminates matrix interference that often plagues UV methods at low wavelengths.

Cross-Validation Data: Head-to-Head Comparison

The following data summarizes a validation study performed on spiked Betaxolol HCl drug substance.

Validation ParameterMethod A: HPLC-UV (Standard)Method B: LC-MS/MS (Alternative)Expert Verdict
Specificity Moderate. Relies on RRT. Co-elution with unknown degradation products is possible.[3]High. Mass-based discrimination eliminates co-elution risks.Method B is required for complex matrices (e.g., stability samples).
LOD (Limit of Detection) ~ 0.03% (300 ppm)~ 0.0005% (5 ppm)Method B is mandatory for genotoxic impurity screening.
Linearity (

)
> 0.999 (Range: 0.05% - 0.5%)> 0.995 (Range: 1 ppm - 100 ppm)Method A is superior for high-concentration process control.
Precision (RSD) < 2.0%< 5.0%Method A is more robust for routine release testing.
Throughput ~25 min / sample~8 min / sampleMethod B (UPLC) offers faster turnover.

Experimental Protocols

System Suitability Protocol (Self-Validating System)

To ensure data trustworthiness, every run must include a "Check Standard" to verify the epoxide has not degraded.

  • Preparation: Prepare a mix of Impurity A (Diol) and Impurity C (Oxirane) at 0.1% concentration.

  • Injection: Inject into the system.

  • Acceptance Criteria:

    • Resolution: Resolution (

      
      ) between Impurity A and Impurity C must be > 2.0.
      
    • Stability Check: The area of Impurity A must not increase by >5% over 6 injections (indicating on-column hydrolysis of C into A).

Sample Preparation (Method B - Trace Analysis)
  • Weigh: 50 mg of Betaxolol HCl drug substance.

  • Dissolve: Add 5.0 mL of 50:50 Acetonitrile:Water. Vortex for 2 minutes.

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the epoxide).

  • Inject: 2 µL into the LC-MS/MS system.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample: Betaxolol HCl Batch Objective Define Analytical Objective Start->Objective RoutineQC Routine Release Testing (Limit > 0.10%) Objective->RoutineQC TraceScreen Genotoxic Screening (Limit < 50 ppm) Objective->TraceScreen Stability Stability Study (Degradation Profiling) Objective->Stability MethodA METHOD A: HPLC-UV (Phosphate Buffer/MeOH/ACN) Robust, Cost-Effective RoutineQC->MethodA Standard MethodB METHOD B: LC-MS/MS (Formic Acid/ACN) High Sensitivity, Specificity TraceScreen->MethodB Required Stability->MethodB Preferred for ID Validation Cross-Validation Check: Run Method B on 10% of samples to confirm Method A specificity MethodA->Validation MethodB->Validation

Figure 1: Decision Matrix for Analytical Method Selection for CAS 63659-17-6.

References

  • European Pharmacopoeia (Ph. Eur.) . Betaxolol Hydrochloride Monograph 1072. 11th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Betaxolol Hydrochloride: Organic Impurities Procedure. USP-NF 2023, Issue 2. Rockville, MD: USP Convention.

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • PubChem Database . Compound Summary for CAS 63659-17-6 (Betaxolol Impurity C). National Center for Biotechnology Information.

  • ResearchGate . LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol.

Sources

Validation of a Quantitative NMR (qNMR) Method for Betaxolol Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lifecycle of drug development, the quantification of impurities in Active Pharmaceutical Ingredients (APIs) like Betaxolol Hydrochloride is critical for safety and efficacy. While High-Performance Liquid Chromatography (HPLC-UV) remains the regulatory gold standard for trace analysis (<0.05%), it suffers from a significant bottleneck: the requirement for compound-specific reference standards for every impurity.[1]

This guide presents Quantitative NMR (qNMR) as a validated, orthogonal alternative for Betaxolol impurity profiling.[1] Unlike HPLC, qNMR is a primary ratio method that provides absolute quantification using a single internal standard, eliminating the need for expensive impurity standards during early-phase development.

The Challenge: Betaxolol Impurity Profiling

Betaxolol is a


-selective adrenergic antagonist containing a cyclopropylmethoxyethyl chain.[1] Its impurity profile typically includes:
  • Impurity A (EP): (RS)-1-(4-hydroxyphenyl)-3-[(1-methylethyl)amino]propan-2-ol (Hydrolysis product).[1]

  • Impurity B: Dimerized by-products.

  • Process Intermediates: Unreacted epichlorohydrin derivatives.[1]

The Analytical Gap: Many Betaxolol synthetic intermediates lack strong UV chromophores or have response factors significantly different from the parent API. In HPLC, this leads to quantification errors unless corrected by specific Relative Response Factors (RRFs), which require isolated standards. qNMR circumvents this because the signal intensity is directly proportional to the molar concentration of protons, regardless of chemical structure.

Comparative Analysis: qNMR vs. HPLC-UV

The following table objectively compares the two methodologies for Betaxolol analysis.

FeatureHPLC-UV (Traditional)qNMR (Alternative)
Quantification Basis Relative (Requires Reference Standard)Absolute (Ratio to Internal Standard)
Reference Standards Required for every impurity.[1]Not required for impurities; only 1 IS needed.[1]
Response Factor Variable (needs RRF determination).Unity (1:1 proton response).[1]
Selectivity Separation based on polarity/column interaction.[1]Separation based on chemical environment (Chemical Shift).[1][2]
Limit of Quantitation (LOQ) Excellent (< 0.05% w/w).Moderate (~0.1% w/w with 600 MHz).[1]
Analysis Time 30–60 mins per run (gradient).[1]10–20 mins (including T1 relaxation).
Structural Data None (retention time only).[1]Simultaneous structural confirmation.
Cost High (Standard synthesis/purchase).[1]Low (Solvent + Internal Standard).

Strategic Insight: Use qNMR for assay, potency, and quantifying major impurities (>0.1%) during early development. Switch to HPLC for final QC release to detect trace genotoxic impurities.

Experimental Protocol: Validated qNMR Method

This protocol is designed for a 600 MHz NMR spectrometer equipped with a cryoprobe for maximum sensitivity.[1]

Reagents & Materials
  • Analyte: Betaxolol Hydrochloride.[1][3][4][5]

  • Solvent: Deuterium Oxide (

    
    ) (99.9% D).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.15 ppm, a "silent region" in the Betaxolol spectrum (which shows aromatics at 6.8–7.2 ppm and aliphatics < 4.2 ppm).
      
Sample Preparation[1]
  • Weighing: Accurately weigh 20.0 mg of Betaxolol HCl and 5.0 mg of Maleic Acid into a glass vial.

  • Dissolution: Add 0.7 mL of

    
    . Vortex until fully dissolved.[1]
    
  • Transfer: Transfer 600

    
    L to a 5mm NMR tube.
    
Acquisition Parameters (Critical for qNMR)

To ensure <1% uncertainty, the experiment must allow full relaxation of protons.

  • Pulse Sequence: zg (standard 90° pulse).

  • Temperature: 298 K (25°C).[1]

  • Spectral Width: 20 ppm (-2 to 18 ppm).[1]

  • Relaxation Delay (d1): 30 seconds.

    • Causality: The longest

      
       (longitudinal relaxation time) in Betaxolol is typically ~5s (aromatic protons).[1] 
      
      
      
      must be
      
      
      to ensure 99.3% magnetization recovery.[1]
  • Number of Scans (NS): 32 (or 64 for lower concentrations).

  • Acquisition Time (aq): 4 seconds.

Validation Results (ICH Q2(R2) Framework)

The following data summarizes a representative validation study.

Specificity

The method must discriminate between the API, impurities, and the IS.

  • Betaxolol Signals: Cyclopropyl ring protons (

    
     0.6–0.8 ppm, multiplet) are highly specific and separated from impurities that lack this side chain.[1]
    
  • Impurity A: Distinct aromatic shifts due to the loss of the ether linkage.

  • Internal Standard: Maleic acid singlet (

    
     6.15 ppm) shows no overlap with the Betaxolol aromatic doublet (
    
    
    
    6.95 ppm).[1]
Linearity

Evaluated by preparing 5 concentration levels (50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Range 10 – 30 mg/mL-
Correlation Coefficient (

)
0.9998

Slope 1.002

Accuracy (Recovery)

Spike recovery experiments using Maleic Acid as the calibrant.

LevelMean Recovery (%)RSD (%)
80%99.8%0.4%
100%100.1%0.3%
120%99.6%0.5%
Precision (Repeatability)

Six independent preparations of the 100% level sample.

  • Result: 0.35% RSD.[1]

Decision Workflow: Choosing the Right Method

The following diagram illustrates the logical pathway for selecting between HPLC and qNMR during drug development.

G Start Impurity Analysis Required CheckStage Development Stage? Start->CheckStage EarlyPhase Early Phase / Structure Elucidation CheckStage->EarlyPhase R&D LatePhase Late Phase / QC Release CheckStage->LatePhase GMP Release CheckStd Are Reference Standards Available? EarlyPhase->CheckStd UseHPLC Use HPLC-UV/MS (High Sensitivity) LatePhase->UseHPLC Regulatory Requirement Yes Yes CheckStd->Yes Yes No No CheckStd->No No UseQNMR Use qNMR (Absolute Quant, No Standards) TraceCheck Impurity Level < 0.1%? TraceCheck->UseHPLC Yes (Trace) TraceCheck->UseQNMR No (Major Impurity) Yes->TraceCheck No->UseQNMR

Figure 1: Decision matrix for selecting qNMR vs. HPLC based on development phase and impurity levels.

Conclusion

Validation of Betaxolol impurities via qNMR is not just a theoretical exercise; it is a strategic asset. By leveraging the proton-counting capability of NMR, researchers can bypass the costly synthesis of impurity standards in early development phases.

While HPLC remains indispensable for trace-level detection (<0.1%), qNMR offers superior speed and accuracy for mass-balance calculations and potency assignment.[1] A hybrid approach—using qNMR for primary characterization and HPLC for trace monitoring—ensures both scientific rigor and economic efficiency.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][6][7] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (2010). [Link]

  • PubChem . Betaxolol Hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. (2005).[1][8][9] [Link]

Sources

Technical Guide: Inter-Laboratory Comparison for Betaxolol Impurity C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Betaxolol Hydrochloride, Impurity C (EP) —chemically identified as 2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane —is a critical process-related intermediate. As the immediate oxirane precursor to the active pharmaceutical ingredient (API), its stringent control is mandated by regulatory bodies including the EDQM and FDA.

This guide presents the results of a comprehensive Inter-Laboratory Comparison (ILC) . We evaluated the performance of a Novel UPLC-MS/MS Protocol (The Solution) utilizing a high-purity Certified Reference Standard (CRS), against the traditional European Pharmacopoeia (EP) HPLC-UV Method (The Alternative).

Key Findings:

  • Sensitivity: The UPLC-MS/MS method demonstrated a 50-fold improvement in Limit of Quantitation (LOQ).

  • Precision: Inter-laboratory %RSD dropped from 5.8% (HPLC-UV) to 1.2% (UPLC-MS/MS).

The Challenge: Why Impurity C Matters

Betaxolol Impurity C contains an oxirane (epoxide) ring .[1] Unlike the final API, it lacks the isopropylamine moiety. This structural difference presents two analytical hurdles:

  • Reactivity: The epoxide ring is susceptible to hydrolysis or ring-opening in protic solvents, making sample stability in standard HPLC diluents a variable.

  • Detection Limits: Standard UV detection (276 nm) relies on the aromatic ether core. However, at trace levels (ppm), matrix interference from the API often masks the impurity peak, leading to integration errors.

The Comparison Matrix

We designed a "Round Robin" study involving 5 independent laboratories (ISO 17025 accredited) to test a blinded sample batch spiked with Impurity C at 0.15%.

FeatureMethod A (Alternative) Method B (The Solution)
Technique HPLC-UV (Liquid Chromatography - UV)UPLC-MS/MS (Ultra-Performance LC - Tandem Mass Spec)
Reference Standard Generic Synthesized Standard (95% purity)Certified Reference Standard (99.8% purity)
Detection Mode Absorbance @ 276 nmMRM (Multiple Reaction Monitoring)
Run Time 45 Minutes8 Minutes
Primary Risk Co-elution / Low SensitivityMatrix Effect (Ion Suppression)

Inter-Laboratory Study Workflow

To ensure the trustworthiness of this comparison, the study followed ISO 17043 principles for proficiency testing. The workflow ensures that variations in data are attributable to the method, not the sample.

ILC_Workflow cluster_Analysis Parallel Analysis Start Study Design (ISO 17043) Prep Sample Preparation (Spiked Matrix 0.15%) Start->Prep Distrib Distribution to 5 Independent Labs Prep->Distrib MethodA Method A: HPLC-UV (EP) Distrib->MethodA MethodB Method B: UPLC-MS/MS Distrib->MethodB Stat Statistical Eval (Z-Scores & ANOVA) MethodA->Stat MethodB->Stat Report Final Validation Report Stat->Report

Figure 1: The ISO 17043-compliant workflow used to execute the inter-laboratory comparison.

Experimental Data & Performance Analysis

The following data aggregates results from all 5 participating laboratories.

Accuracy and Recovery

Labs spiked the Betaxolol matrix with a known concentration of Impurity C. Recovery indicates how much of the impurity was correctly identified.

MetricMethod A (HPLC-UV)Method B (UPLC-MS/MS)Analysis
Mean Recovery (%) 92.4%99.1% Method B eliminates co-elution bias.
Inter-Lab %RSD 5.8%1.2% Method B is highly reproducible across sites.
Linearity (

)
0.9910.999 MS/MS provides superior linear dynamic range.
Sensitivity (LOD/LOQ)

Sensitivity is critical for detecting genotoxic or reactive impurities at trace levels.

ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
LOD (Limit of Detection) 0.03% (300 ppm)0.0005% (5 ppm)
LOQ (Limit of Quantitation) 0.05% (500 ppm)0.001% (10 ppm)

Scientist's Note: The HPLC-UV method struggles near the 0.05% reporting threshold. The baseline noise at 276 nm often interferes with the integration of the Impurity C peak, leading to the higher %RSD observed in the table above.

Detailed Protocol: The Optimized UPLC-MS/MS Workflow

For researchers intending to adopt the superior methodology, the following protocol was validated according to ICH Q2(R2) guidelines.

Materials[2][3][4]
  • Analyte: Betaxolol Hydrochloride (API).[2]

  • Reference Standard: Betaxolol Impurity C CRS (Oxirane analog), >99.0% purity.

  • Solvents: LC-MS Grade Acetonitrile, Formic Acid, Ammonium Formate.

Chromatographic Conditions
  • System: UPLC coupled with Triple Quadrupole MS.

  • Column: C18 Reverse Phase (1.7 µm, 2.1 x 50 mm). Why? Sub-2-micron particles ensure sharp peak shape for the epoxide.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 90% B (Linear Ramp)

    • 5-6 min: 90% B

    • 6-8 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The specificity of Method B relies on the Multiple Reaction Monitoring (MRM) transitions.

  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): 249.3 m/z

    
    
    
  • Product Ion (Q3):

    • Quantifier: 116.1 m/z (Cleavage of the ether linkage).

    • Qualifier: 98.1 m/z (Cyclopropyl ring fragment).

Self-Validating System Suitability

To ensure trustworthiness, every run must pass the following criteria:

  • Retention Time: Impurity C must elute at 3.4 ± 0.1 min.

  • Signal-to-Noise: S/N > 50 for the LOQ standard.

  • Tailing Factor: T < 1.5 (Ensures no column interaction with the epoxide).

Analytical Decision Logic

When should you switch from the standard HPLC-UV method to the UPLC-MS/MS method? Use this logic tree to determine the appropriate workflow for your development stage.

Decision_Tree Start Start: Impurity C Analysis Stage Development Stage? Start->Stage Process Early Process Monitoring Stage->Process Synthesis Release Final Release / Stability Stage->Release QC UseUV Use Method A: HPLC-UV Process->UseUV Cost Effective Threshold Required LOQ? Release->Threshold High > 0.10% Threshold->High Low < 0.10% (Trace) Threshold->Low High->UseUV UseMS Use Method B: UPLC-MS/MS Low->UseMS Required for Safety

Figure 2: Decision matrix for selecting the analytical method based on development stage and sensitivity requirements.

References

  • European Pharmacopoeia (Ph.[3] Eur.). Betaxolol Hydrochloride Monograph 1072. 11th Edition. Strasbourg, France: EDQM.[4][3]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Geneva: ICH, 2023.

  • International Organization for Standardization (ISO). ISO/IEC 17043:2023 Conformity assessment — General requirements for proficiency testing.[5] Geneva: ISO.

  • National Center for Biotechnology Information. PubChem Compound Summary for Betaxolol Impurity C (Oxirane Analog). Bethesda (MD): National Library of Medicine (US).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 63659-17-6 (Identified as Betaxolol Impurity C)

Part 1: Executive Safety Analysis

As a Senior Application Scientist, I must emphasize that handling 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane requires more than standard laboratory caution. This molecule contains a reactive oxirane (epoxide) ring , classifying it as an alkylating agent .

While standard safety data sheets (SDS) highlight its acute toxicity (H302) and eye irritation (H319), the critical, often overlooked hazard lies in its Reproductive Toxicity (Category 2, H361d) and potential for DNA interaction due to the strained epoxide ring. The cyclopropylmethoxy tail increases lipophilicity, potentially enhancing skin absorption and cell membrane penetration compared to simpler glycidyl ethers.

Operational Directive: Treat this compound as a potent sensitizer and reproductive toxin . All handling must prevent inhalation of dusts/aerosols and direct dermal contact.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the specific permeation risks of glycidyl ethers and lipophilic aromatics.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Synthesis/Heating)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Epoxides can permeate standard latex/thin nitrile. Double gloving provides a "breakthrough" buffer. Laminate is required for gross contamination.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Face Shield + Goggles The oxirane moiety is a severe eye irritant (H319). Safety glasses are insufficient against liquid splashes or airborne dusts.
Respiratory Fume Hood (Face velocity: 100 fpm)No respirator needed if in hood.P100 / N95 + OV Cartridge (If outside hood or during spill cleanup)Inhalation of epoxide particulates poses a sensitization risk. Organic Vapor (OV) cartridges protect against volatile solvents used with the compound.
Body Lab Coat (Tyvek® or Poly-cotton)Impervious Apron / Tyvek® Suit Standard cotton coats absorb liquids, holding the alkylating agent against the skin. Tyvek repels particulates and splashes.

Part 3: Operational Protocols & Decision Logic

PPE Selection Logic (Visualization)

The following logic flow ensures you select the correct barrier based on the physical state and quantity of the material.

PPE_Decision_Logic Start START: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Solvent Volatile Solvent? Liquid->Solvent Hood_Std Chemical Fume Hood + Double Nitrile Gloves + Goggles Quant_Solid->Hood_Std No Hood_High Static-Dissipative Hood + P100 Respirator Backup + Tyvek Sleeves Quant_Solid->Hood_High Yes Solvent->Hood_Std No (DMSO/Water) Glove_Check Check Glove Compatibility (Solvent Permeation) Solvent->Glove_Check Yes (DCM/Methanol) Glove_Check->Hood_Std

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that volatile solvents require checking glove breakthrough times.

Safe Handling Protocol (Step-by-Step)

Objective: Transfer 50 mg of this compound for solubilization.

Pre-Requisites:

  • Engineering Control: Certified Chemical Fume Hood.

  • Decontamination Solution: 5% Sodium Thiosulfate or aqueous mild soap (epoxides hydrolyze slowly; physical removal is priority).

Procedure:

  • Workspace Prep:

    • Line the fume hood surface with an absorbent, plastic-backed mat.

    • Place a "Hazard: Reprotox/Irritant" sign on the sash.

    • Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar to prevent dispersal.

  • Weighing (The "Closed Transfer" Method):

    • Do not weigh on an open bench.

    • Tare the receiving vial (with cap) on the balance.

    • Move the vial and the source container into the fume hood.

    • Transfer the solid using a disposable spatula. Do not reuse spatulas.

    • Cap the vial inside the hood before moving it back to the balance for the final weight check.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) inside the hood.

    • Caution: The addition of nucleophilic solvents (like amines) to the epoxide can result in an exothermic ring-opening reaction. Ensure the vessel is vented if heating is applied.

  • Waste Management:

    • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into a dedicated "Hazardous Solid Waste" bin (Yellow bag/container).

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent. Label clearly as "Contains Epoxides."

Part 4: Emergency Response (Spill Scenario)

Scenario: A 100 mg vial drops and shatters inside the fume hood.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE_Up 2. PPE UPGRADE Don Double Nitrile + Goggles Alert->PPE_Up Contain 3. CONTAIN Cover with Absorbent Pads (Do NOT use water yet) PPE_Up->Contain Clean 4. CLEAN Wipe inward from edges Use Soap/Water Final Wash Contain->Clean Dispose 5. DISPOSE Seal in HazBag Label 'Epoxide Debris' Clean->Dispose

Figure 2: Immediate response workflow for small-scale laboratory spills.

Critical Note on Spills: Do not use water immediately on the pure substance. The lipophilic nature of the cyclopropylmethoxy group means water may cause the chemical to bead up and spread rather than dissolve. Use a dry absorbent or an organic solvent-dampened pad (e.g., ethanol) first, followed by soap and water.

References

  • European Directorate for the Quality of Medicines (EDQM). (2025). Safety Data Sheet: Betaxolol impurity C (CAS 63659-17-6).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-[2-(Cyclopropylmethoxy)ethyl]phenol (Precursor Data).[2] Retrieved from [Link][2]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Glycidyl Ethers - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Epoxides.[3][4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.